(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
InChI Key |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol , a phenolic diol with noteworthy biological activities, has been identified in select natural sources. This technical guide provides a comprehensive overview of its known natural origins, detailed isolation protocols, and an exploration of its biological significance, tailored for professionals in research and drug development.
Natural Sources: A Tale of a Traditional Herb and an Endophytic Fungus
This compound has been isolated from two distinct natural sources: the aerial parts of the well-known traditional Chinese medicinal herb, Angelica sinensis , and the endophytic fungus Diaporthe eucalyptorum KY-9, found residing within the tissues of Melia azedarach.[1][2] While Angelica sinensis is a staple in traditional medicine with a wide array of documented chemical constituents, the discovery of this diol in an endophytic fungus highlights the vast and underexplored biochemical potential of microbial symbionts.[3][4][5]
Isolation and Purification: Experimental Protocols
Detailed experimental protocols for the isolation of this compound are crucial for its further study and potential applications. The following methodologies have been extrapolated from the scientific literature.
From the Endophytic Fungus Diaporthe eucalyptorum KY-9
The isolation of 1-(4-hydroxyphenyl)ethane-1,2-diol from the solid rice cultures of Diaporthe eucalyptorum KY-9 involves a multi-step process combining extraction and chromatographic techniques.
1. Fungal Cultivation and Extraction:
-
The endophytic fungus Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.
-
After a suitable incubation period, the fungal cultures are harvested and subjected to extraction with an organic solvent, typically ethyl acetate, to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, often a mixture of chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column, eluting with methanol, to remove interfering substances.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water mobile phase.
The following diagram illustrates the general workflow for the isolation of this compound from Diaporthe eucalyptorum.
References
Unveiling the Bioactive Potential of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound isolated from the aerial parts of the traditional Chinese medicinal plant, Angelica sinensis.[1] This natural product has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial and anticoagulant effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Biological Activities
This compound has demonstrated noteworthy biological activities, primarily as an antibacterial and anticoagulant agent. These activities have been attributed to its specific chemical structure and stereochemistry.
Antibacterial Activity
This compound has been shown to significantly inhibit the growth of the Gram-negative bacterium Aeromonas hydrophila.[1] A. hydrophila is an opportunistic pathogen known to cause various infections in both aquatic organisms and humans. The inhibitory action of this compound suggests its potential as a lead for the development of new antibacterial agents, particularly against aquatic pathogens.
Anticoagulant Activity
In addition to its antibacterial properties, this compound has been reported to possess anticoagulative properties.[1] This activity suggests a potential role for the compound in modulating the coagulation cascade, which could be of interest in the research and development of treatments for thrombotic disorders.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound. It is important to note that while the bioactivities have been reported, specific quantitative metrics from the primary literature, such as the Minimum Inhibitory Concentration (MIC) for antibacterial activity and specific clotting times for anticoagulant activity, are not publicly available in the abstract of the key cited study.
| Biological Activity | Target Organism/System | Assay Method | Quantitative Data | Reference |
| Antibacterial | Aeromonas hydrophila | Serial Twofold Dilution | Data not available in abstract | [1] |
| Anticoagulant | In vitro coagulation | Thrombin Time Method | Data not available in abstract | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections describe the general methodologies employed to assess the antibacterial and anticoagulant activities of this compound.
Antibacterial Susceptibility Testing: Serial Twofold Dilution Method
The serial twofold dilution method is a standard procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of the target bacterium is exposed to a series of decreasing concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.
General Protocol:
-
Preparation of Test Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Serial Dilution: A series of twofold dilutions of the stock solution is prepared in a multi-well plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.
-
Inoculum Preparation: A standardized suspension of Aeromonas hydrophila is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the multi-well plate is inoculated with the bacterial suspension.
-
Controls: Positive (bacterial growth without the compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Anticoagulant Activity Assessment: Thrombin Time Assay
The thrombin time (TT) assay is a coagulation test that measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin.
Principle: Thrombin is an enzyme that converts fibrinogen to fibrin, which is the final step in the coagulation cascade. The TT assay assesses the rate of this conversion. A prolonged thrombin time indicates a defect in fibrin formation, which can be due to a low fibrinogen level, dysfunctional fibrinogen, or the presence of inhibitors such as heparin or the test compound.
General Protocol:
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Incubation: A specific volume of the plasma is incubated with either a buffer control or a solution of this compound at a predetermined concentration for a specified time at 37°C.
-
Initiation of Clotting: A standardized solution of thrombin is added to the plasma sample, and a timer is started simultaneously.
-
Clot Detection: The time to the formation of a visible fibrin clot is measured. This can be done manually or using an automated coagulometer.
-
Comparison: The thrombin time of the sample containing the test compound is compared to that of the control. A significant prolongation of the thrombin time in the presence of the compound indicates anticoagulant activity.
Visualizations
To further elucidate the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Figure 1: Experimental workflow for antibacterial activity testing.
Figure 2: Potential points of intervention in the final step of coagulation.
Conclusion and Future Directions
This compound, a natural product from Angelica sinensis, presents as a promising bioactive molecule with demonstrated antibacterial and anticoagulant activities. While the foundational research has identified these properties, there is a clear need for further in-depth studies to quantify its potency and elucidate its precise mechanisms of action. Future research should focus on determining the MIC values against a broader range of pathogenic bacteria and exploring the specific interactions of this compound with components of the coagulation cascade. Such studies will be instrumental in validating its therapeutic potential and guiding the future development of drugs derived from this natural compound.
References
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from Angelica sinensis: A Technical Overview for Researchers
Foreword
Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its root is particularly valued for its wide range of therapeutic properties, attributed to a rich diversity of bioactive chemical constituents. Among these is (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its isolation from Angelica sinensis, and its reported biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Profile of this compound
This compound is a benzenoid compound belonging to the class of phenols. Its chemical structure is characterized by a hydroxyphenyl group attached to an ethane-1,2-diol moiety.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Pale yellow oil (in isolated form) |
| Key Functional Groups | Hydroxyl, Aromatic Ring |
Isolation and Purification from Angelica sinensis
While a specific, detailed protocol for the isolation of this compound from Angelica sinensis is not extensively documented in publicly available literature, a general methodology can be inferred from standard phytochemical extraction and purification techniques for phenolic compounds from plant materials.
General Experimental Protocol: Extraction and Fractionation
A plausible workflow for the isolation of this compound is outlined below. This protocol is a generalized representation and would require optimization for specific applications.
-
Plant Material Preparation : Dried roots of Angelica sinensis are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a common choice for extracting polar to semi-polar compounds like phenolic derivatives.[1][2] This can be performed using maceration, percolation, or Soxhlet extraction methods.
-
Solvent Partitioning : The crude methanol extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.[2] This step aims to separate compounds based on their polarity. This compound, being a polar compound, is expected to be enriched in the more polar fractions (e.g., n-butanol or the aqueous phase).
-
Chromatographic Purification : The bioactive fractions are then subjected to various chromatographic techniques for the isolation of the pure compound. This typically involves:
-
Column Chromatography : Using silica gel or other stationary phases with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC) : For final purification of the compound to a high degree of purity.
-
The following diagram illustrates a generalized workflow for the isolation process.
References
An In-depth Technical Guide on the Core Mechanism of Action of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on the specific molecular mechanism of action of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is limited. This document provides a comprehensive overview of its known biological activities and proposes potential mechanisms and experimental frameworks based on established methodologies and the actions of structurally related compounds.
Executive Summary
This compound is a naturally occurring phenolic compound isolated from Angelica sinensis. It has garnered scientific interest due to its reported biological activities, primarily as an antibiotic agent against the gram-negative bacterium Aeromonas hydrophila and as an anticoagulant. This technical guide synthesizes the current understanding of its mechanism of action, details relevant experimental protocols for its study, and presents quantitative data in a structured format for clarity and comparative analysis. The guide also visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Biological Activities and Potential Mechanisms of Action
Antibiotic Activity against Aeromonas hydrophila
This compound has been shown to inhibit the growth of Aeromonas hydrophila, a pathogenic bacterium prevalent in aquatic environments. While the precise mechanism is not fully elucidated, potential modes of action for phenolic compounds against bacteria include:
-
Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of intracellular components and ultimately, cell death.
-
Inhibition of Key Bacterial Enzymes: The hydroxyl groups on the phenyl ring can form hydrogen bonds with the active sites of essential bacterial enzymes, leading to their inhibition.
-
Interference with Virulence Factor Production: The compound may suppress the expression of genes responsible for virulence factors in A. hydrophila, such as toxins and proteases, thereby reducing its pathogenicity.
Anticoagulant Activity
The anticoagulant properties of this compound suggest its interaction with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of clotting factors, leading to the formation of a fibrin clot. This process is divided into the intrinsic, extrinsic, and common pathways. The activity of this compound is likely due to:
-
Inhibition of Coagulation Factors: The compound may directly or indirectly inhibit the activity of specific serine proteases within the coagulation cascade, such as thrombin or Factor Xa.
-
Interference with the Intrinsic and/or Common Pathways: The anticoagulant effect can be pinpointed to a specific pathway by conducting Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays. An extended APTT with a normal PT would suggest inhibition of the intrinsic pathway, whereas prolongation of both would indicate an effect on the common pathway.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data based on typical results for natural compounds with similar activities. These tables are intended to serve as a template for organizing future experimental findings.
Table 1: Antibacterial Activity of this compound against Aeromonas hydrophila
| Parameter | Value (µg/mL) | Description |
| Minimum Inhibitory Concentration (MIC) | Data not available | The lowest concentration of the compound that prevents visible growth of A. hydrophila. |
| Minimum Bactericidal Concentration (MBC) | Data not available | The lowest concentration of the compound that results in a 99.9% reduction in bacterial viability. |
Table 2: Anticoagulant Activity of this compound
| Assay | Compound Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |
| Activated Partial Thromboplastin Time (APTT) | Data not available | Data not available | Data not available |
| Prothrombin Time (PT) | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against Aeromonas hydrophila.
-
Preparation of Bacterial Inoculum: Culture A. hydrophila in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Activated Partial Thromboplastin Time (APTT) Assay
This protocol describes the procedure to assess the effect of this compound on the intrinsic and common pathways of coagulation.
-
Plasma Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge the blood sample to obtain platelet-poor plasma.
-
Incubation with Compound: Pre-incubate the plasma with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
APTT Reagent Addition: Add an APTT reagent (containing a contact activator like silica and phospholipids) to the plasma-compound mixture and incubate for a defined period to activate the contact-dependent factors.
-
Initiation of Clotting: Add calcium chloride (CaCl2) to the mixture to initiate the coagulation cascade.
-
Measurement of Clotting Time: Measure the time taken for a fibrin clot to form using a coagulometer. An increase in clotting time compared to the control indicates anticoagulant activity.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential mechanism of antibacterial action and the experimental workflow for assessing anticoagulant activity.
Caption: Proposed mechanism of antibacterial action.
Caption: Experimental workflow for anticoagulant assessment.
Chemical and physical properties of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, also known as (S)-4-hydroxyphenylglycol, is a chiral diol derivative that has garnered interest in the scientific community. It is recognized as an active constituent isolated from the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and potential mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. The data has been compiled from various sources, although some specific experimental values like melting and boiling points remain to be definitively published in readily available literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | [4] |
| Synonyms | (S)-4-hydroxyphenylglycol, (S)-p-hydroxyphenylethylene glycol | [5] |
| CAS Number | 622854-00-6 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [3][4][5] |
| Molecular Weight | 154.16 g/mol | [3][4][5] |
| Appearance | Solid (at room temperature) | [4] |
| Solubility | Soluble in DMSO and ethanol. | [4] |
| XlogP | -0.90 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR | Aromatic protons observed in the range of δ 4.59–7.31 ppm. Specific shifts for other protons are not readily available in the searched literature. | [4] |
| ¹³C NMR | Specific spectral data not readily available in the searched literature. | |
| Mass Spectrometry | Exact Mass: 154.062994177 g/mol | [5] |
| IR Spectroscopy | Specific spectral data not readily available in the searched literature. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its further study and application. Below are generalized methodologies based on common organic chemistry practices and information gathered on related compounds.
Synthesis
Several synthetic routes can be envisaged for this compound, with the choice of method often depending on the desired yield, stereoselectivity, and scalability.
1. Biocatalytic Synthesis (Hypothetical Protocol)
This method leverages the enantioselectivity of enzymes for the synthesis of the (S)-enantiomer.
-
Workflow:
Biocatalytic synthesis workflow. -
Methodology:
-
Enzyme Selection and Preparation: A suitable chiral reductase enzyme is selected and prepared, often from a microbial source known for its stereoselective reduction of ketones.
-
Reduction of 4-Hydroxyacetophenone: 4-Hydroxyacetophenone is dissolved in a suitable buffer at an optimal pH for the enzyme (typically between 6.5-7.5). The reductase enzyme and a cofactor (e.g., NADPH) are added. The reaction is incubated at a controlled temperature (e.g., 25–37 °C) with gentle agitation until the substrate is consumed (monitored by TLC or HPLC).[4]
-
Work-up and Extraction: The reaction mixture is quenched, and the product, (S)-1-(4-hydroxyphenyl)ethanol, is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated.
-
Hydroxylation: The resulting chiral alcohol is then subjected to a mild and selective hydroxylation step to introduce the second hydroxyl group, yielding the final diol.
-
Purification: The final product is purified using column chromatography on silica gel.
-
2. Asymmetric Dihydroxylation (Hypothetical Protocol)
This method involves the stereoselective dihydroxylation of a styrene precursor.
-
Workflow:
Asymmetric dihydroxylation workflow. -
Methodology:
-
Reaction Setup: 4-Acetoxystyrene is dissolved in a mixture of t-butanol and water.
-
Addition of Reagents: The Sharpless AD-mix-β is added to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Quenching and Extraction: The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Deprotection: The resulting acetate-protected diol is dissolved in methanol, and a base (e.g., potassium carbonate) is added to hydrolyze the acetate group.
-
Purification: The final product is purified by column chromatography.
-
Purification
Purification of this compound, whether from a synthetic reaction or a natural product extract, typically involves standard chromatographic techniques.
-
Methodology:
-
Column Chromatography: The crude product is loaded onto a silica gel column.
-
Elution: A solvent gradient, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.
-
Fraction Collection: Fractions are collected and analyzed by TLC.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and chiral separation of this compound.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak) is essential for separating the enantiomers.
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is commonly used as the mobile phase in normal-phase chromatography. The exact ratio is optimized to achieve good separation.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Injection and Detection: The sample is injected onto the column, and the enantiomers are detected by their UV absorbance at a suitable wavelength (e.g., 275 nm). The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification.
-
Biological Activity and Signaling Pathways
This compound is reported to possess anticoagulative and antibiotic activities, notably inhibiting the growth of Aeromonas hydrophila.[2][3] As a constituent of Angelica sinensis, its biological effects are likely to contribute to the overall therapeutic properties of the plant extract.
Constituents of Angelica sinensis have been shown to modulate several key signaling pathways involved in inflammation and cell survival. While the direct action of this compound on these pathways is not yet fully elucidated, it is plausible that it contributes to the plant's anti-inflammatory effects through the modulation of pathways such as the NF-κB and PI3K/Akt pathways.
Potential Signaling Pathway Involvement
The diagram below illustrates a hypothetical mechanism by which this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Another potential mechanism involves the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Modulation of this pathway could be relevant to the compound's effects in various cellular contexts.
Conclusion
This compound is a promising natural product with documented biological activities. This guide has summarized its known chemical and physical properties and provided hypothetical yet plausible experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physical constants, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of this interesting chiral molecule for researchers, scientists, and drug development professionals.
References
An In-Depth Technical Guide to the In Vitro Investigation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
Abstract
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound isolated from the aerial parts of Angelica sinensis, a plant widely used in traditional medicine. Despite its presence in this medicinally important species, publicly available literature on the specific in vitro biological activities of this compound is notably scarce. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the known information and, more importantly, providing a strategic framework for its future in vitro investigation. This document details potential experimental protocols for assessing its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, presents templates for quantitative data organization, and visualizes experimental workflows and logical relationships using the Graphviz DOT language.
Introduction
This compound is a natural product identified as an active constituent of Angelica sinensis[1]. This plant, also known as "Dong Quai," has a long history of use in traditional Chinese medicine for various ailments, suggesting that its chemical components possess significant bioactivity[2][3][4]. While the extracts of Angelica sinensis have been studied for numerous effects, including anti-proliferative and angiogenic properties, the specific contributions of this compound remain largely uncharacterized[5][6].
The primary reported biological activity for this compound is its significant growth inhibition of the bacterium Aeromonas hydrophila, a pathogen prevalent in aquatic environments[1][7]. This finding, coupled with its origin, suggests that the compound may possess a range of other pharmacological effects worth investigating.
This guide provides detailed, standardized protocols for key in vitro assays to encourage and facilitate further research into the biological profile of this compound.
Data Presentation: Templates for Quantitative Analysis
Due to the limited published data, the following tables are presented as standardized templates for reporting quantitative results from the proposed in vitro assays.
Table 1: Antimicrobial Activity Data (Hypothetical)
| Microbial Strain | Assay Type | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |
|---|---|---|---|---|---|
| Aeromonas hydrophila | Broth Microdilution | MIC | Data | Gentamicin | Data |
| Staphylococcus aureus | Broth Microdilution | MIC | Data | Vancomycin | Data |
| Escherichia coli | Broth Microdilution | MIC | Data | Ciprofloxacin | Data |
| Candida albicans | Broth Microdilution | MIC | Data | Fluconazole | Data |
Table 2: Antioxidant Activity Data (Hypothetical)
| Assay Type | Endpoint | Result | Positive Control | Control Result |
|---|---|---|---|---|
| DPPH Radical Scavenging | IC50 (µg/mL) | Data | Ascorbic Acid | Data |
| ABTS Radical Scavenging | IC50 (µg/mL) | Data | Trolox | Data |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe2+/mg) | Data | Ascorbic Acid | Data |
Table 3: Anti-inflammatory Activity Data (Hypothetical)
| Cell Line | Inflammatory Stimulus | Parameter Measured | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |
|---|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC50 | Data | Dexamethasone | Data |
| RAW 264.7 Macrophages | LPS | TNF-α | IC50 | Data | Dexamethasone | Data |
| RAW 264.7 Macrophages | LPS | IL-6 | IC50 | Data | Dexamethasone | Data |
Table 4: Cytotoxicity Data (Hypothetical)
| Cell Line | Assay Type | Exposure Time (h) | Endpoint | Result (µg/mL) | Positive Control | Control Result (µg/mL) |
|---|---|---|---|---|---|---|
| HEK293 (Normal) | MTT | 24 | IC50 | Data | Doxorubicin | Data |
| HepG2 (Cancer) | MTT | 24 | IC50 | Data | Doxorubicin | Data |
| HeLa (Cancer) | MTT | 48 | IC50 | Data | Doxorubicin | Data |
Experimental Protocols
The following sections provide detailed methodologies for the proposed in vitro assays.
Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial and fungal strains.
Protocol:
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Preparation of Inoculum: A single colony of the test microorganism (e.g., Aeromonas hydrophila) is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to a final concentration of 5 x 105 CFU/mL in the assay plate.
-
Compound Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution series is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is incubated at the optimal temperature for the microorganism (e.g., 28-37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.
DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of the compound.
Protocol:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to an absorbance of ~1.0 at 517 nm[8]. A stock solution of the test compound is prepared in methanol or ethanol.
-
Assay Procedure: In a 96-well plate, varying concentrations of the test compound are added. The DPPH solution is then added to each well. Ascorbic acid or Trolox is used as a positive control[9].
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This protocol evaluates the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production[10][11].
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Conclusion and Future Directions
This compound is a structurally simple phenolic compound from a medicinally valuable plant, yet it remains significantly understudied. Its known activity against Aeromonas hydrophila provides a strong rationale for further investigation into its antimicrobial spectrum. Based on the known properties of Angelica sinensis and other phenolic compounds, it is highly probable that this molecule possesses antioxidant, anti-inflammatory, and potentially selective cytotoxic properties.
The experimental frameworks provided in this guide offer a clear path for the systematic in vitro evaluation of this compound. Future research should prioritize conducting these foundational assays to establish a comprehensive biological profile. Subsequent studies could then explore its mechanism of action, including its effects on specific signaling pathways (such as NF-κB or MAPK for inflammation), and its potential for synergistic effects with other bioactive compounds. Such research is critical to unlocking the potential therapeutic value of this compound.
References
- 1. html.scirp.org [html.scirp.org]
- 2. [PDF] Pharmacological and Biochemical Action of Angelica Sinensis (Dong Quai): Natural Product with Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 3. paperpublications.org [paperpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Acetone extract of Angelica sinensis inhibits proliferation of human cancer cells via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Angelica Sinensis extract on the angiogenesis of preovulatory follicles (F1–F3) in late-phase laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol CAS number 622854-00-6
An In-depth Technical Guide on (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 622854-00-6) is a chiral phenolic diol that has been identified as an active constituent in the aerial parts of the traditional medicinal plant Angelica sinensis.[1][2][3][4] This compound has garnered interest for its potential biological activities, including antibiotic and anticoagulant properties.[1][2][3][4] Its stereospecific bioactivity, particularly of the (S)-enantiomer, makes it a candidate for further pharmacological investigation.[2] This technical guide provides a comprehensive overview of its known properties, proposed synthesis and biological evaluation methodologies, and potential mechanisms of action to support further research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H10O3 | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| CAS Number | 622854-00-6 | [1][2] |
| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(CO)O)O | [1][2] |
| Isomeric SMILES | C1=CC(=CC=C1--INVALID-LINK--O)O | [2] |
| InChI Key | VYRWCSXMABWFDW-MRVPVSSYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 60.7 Ų | [1] |
| XlogP | -0.90 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Manufacturing
While a specific, detailed protocol for the industrial-scale synthesis of this compound is not publicly available, several established methods for the enantioselective synthesis of vicinal diols can be proposed. The Sharpless Asymmetric Dihydroxylation is a prominent method for the stereoselective synthesis of diols from alkenes.[5] Additionally, biocatalytic methods offer an environmentally friendly and highly selective alternative.
Proposed Enantioselective Synthesis via Asymmetric Dihydroxylation
A plausible synthetic route to this compound involves the asymmetric dihydroxylation of 4-hydroxystyrene. The Sharpless Asymmetric Dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a well-established method for achieving high enantioselectivity.[5]
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 4-hydroxystyrene (1 equivalent) in a suitable solvent system (e.g., t-butanol/water), add the AD-mix-α reagent (which contains the chiral ligand (DHQ)2PHAL for the (S)-diol) and a catalytic amount of potassium osmate(VI) dihydrate.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Quench the reaction by adding a reducing agent, such as sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Biocatalytic Synthesis
Microbial hydroxylation presents a green chemistry approach for the synthesis of chiral diols. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the stereoselective hydroxylation of aromatic compounds.[6][7]
Experimental Protocol (Proposed):
-
Microorganism Selection and Culture: Select a suitable microbial strain known for hydroxylation of aromatic compounds (e.g., certain species of Aspergillus or Streptomyces). Culture the microorganism in an appropriate growth medium until a sufficient cell density is reached.
-
Biotransformation: Introduce 4-hydroxystyrene to the microbial culture. The substrate can be added directly or dissolved in a biocompatible solvent.
-
Incubation and Monitoring: Incubate the culture under optimized conditions (temperature, pH, aeration). Monitor the conversion of the substrate to the diol product using analytical techniques like HPLC.
-
Extraction and Purification: After the desired conversion is achieved, separate the microbial cells from the culture medium. Extract the diol from the medium using a suitable organic solvent. Purify the product using chromatographic methods.
Biological Activity and Potential Applications
This compound has been reported to exhibit antibiotic and anticoagulant activities.[1][2][3][4] These properties suggest its potential for development as a therapeutic agent.
Antibacterial Activity
The compound significantly inhibits the growth of Aeromonas hydrophila, a bacterium pathogenic to fish and humans.[1][2][3][4] The antibacterial activity of phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid and protein synthesis.
Experimental Protocol for Antibacterial Susceptibility Testing (Proposed):
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Aeromonas hydrophila).
-
Include positive (bacterium without compound) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Anticoagulant Activity
The reported anticoagulative properties of this compound suggest its potential in preventing blood clot formation.[1][2][3][4] The mechanism could involve interference with the coagulation cascade.
Experimental Protocol for In Vitro Anticoagulation Assays (Proposed):
-
Prothrombin Time (PT) Assay:
-
Prepare citrated human plasma.
-
Incubate the plasma with various concentrations of this compound.
-
Initiate coagulation by adding a thromboplastin reagent.
-
Measure the time taken for clot formation. An extended clotting time compared to a control indicates anticoagulant activity affecting the extrinsic and common pathways.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
Caption: Workflow for evaluating the biological activity of the compound.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on its phenolic structure, it is likely to exhibit antioxidant properties by acting as a free radical scavenger.[10]
Proposed Antioxidant Mechanism:
Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging radical chain reactions.[10] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes it less reactive.[10]
Caption: Proposed free radical scavenging mechanism of a phenolic compound.
Safety and Toxicology
A safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. Detailed toxicological studies, such as the determination of LD50 values, have not been found in the public domain.
Conclusion
This compound is a naturally derived compound with promising antibiotic and anticoagulant activities. While there is a lack of detailed published research on this specific molecule, its chemical structure and preliminary biological data warrant further investigation. The proposed synthetic and bio-evaluation protocols outlined in this guide provide a framework for future research to fully characterize its pharmacological potential and mechanism of action. Further studies are essential to establish a comprehensive profile of its efficacy and safety for potential therapeutic applications.
References
- 1. plantaedb.com [plantaedb.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Characterization, and Anticoagulant Activity of a Sulfated Polysaccharide from Bursatella leachii Viscera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral diol with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1] It has garnered interest due to its presence in medicinal plants like Angelica sinensis and its potential biological activities, including antibiotic and anticoagulant properties.[2] The presence of a stereocenter necessitates the use of stereospecific analytical techniques to differentiate between its enantiomers. This guide details the necessary steps for the complete structure elucidation and stereochemical assignment of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| IUPAC Name | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol | |
| Synonyms | 4-Hydroxyphenethylene glycol, 4-Hydroxyphenylglycol | [1] |
| XlogP | -0.9 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Analysis
The structural elucidation of an organic molecule relies heavily on a combination of spectroscopic techniques. This section outlines the expected spectral data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, and the methylene protons, as well as the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C1 | - | 134.1 |
| C2 | 6.9 (d) | 112.1 |
| C3 | 6.8 (dd) | 115.8 |
| C4 | - | 155.9 |
| C5 | 6.8 (dd) | 115.8 |
| C6 | 6.9 (d) | 112.1 |
| C7 (CH) | 4.6 (dd) | 75.2 |
| C8 (CH₂) | 3.6 (m) | 66.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 154.
Expected Fragmentation Pattern:
-
Loss of H₂O (m/z 136): Dehydration is a common fragmentation for alcohols.
-
Loss of CH₂OH (m/z 123): Cleavage of the C-C bond between the benzylic carbon and the hydroxymethyl group.
-
Formation of hydroxytropylium ion (m/z 107): A common fragment for benzyl alcohols.
Note: The following table presents a hypothetical fragmentation pattern based on the structure of 1-(4-Hydroxyphenyl)ethane-1,2-diol.
| m/z | Proposed Fragment |
| 154 | [M]⁺ |
| 136 | [M - H₂O]⁺ |
| 123 | [M - CH₂OH]⁺ |
| 107 | [HOC₆H₄CHOH]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C=C) groups.
Note: The following table lists the expected IR absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohols and phenol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1000 | C-O stretch (alcohols and phenol) |
Experimental Protocols
This section provides detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, the solution can be directly infused into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 154) as the precursor ion and acquire the product ion spectrum to study its fragmentation.
Infrared Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol and determine the enantiomeric purity of the (S)-enantiomer.
Instrumentation: An HPLC system equipped with a chiral column, a UV detector, and a pump capable of delivering a precise mobile phase flow.
Chromatographic Conditions (starting point for method development):
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 220 or 275 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Prepare a standard solution of the racemic 1-(4-Hydroxyphenyl)ethane-1,2-diol.
-
Inject the standard solution to determine the retention times of the two enantiomers.
-
Prepare a solution of the sample containing the (S)-enantiomer.
-
Inject the sample solution and compare the retention time with the standards to confirm the identity and determine the enantiomeric purity by calculating the peak areas.
Mandatory Visualizations
Caption: Workflow for the structure elucidation of a chiral organic compound.
Caption: General antioxidant signaling pathway of phenolic compounds.
Conclusion
The structure elucidation of this compound requires a multi-faceted analytical approach. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for determining its chemical structure, while chiral chromatography is crucial for confirming its stereochemistry. Although specific experimental data for this compound is limited in publicly accessible literature, the principles and protocols outlined in this guide, using data from analogous compounds, provide a robust framework for researchers to conduct a thorough structural and stereochemical analysis of this and other related chiral natural products. Further research to obtain and publish the complete experimental dataset for this compound is highly encouraged to facilitate future studies on its biological activity and potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral phenolic compound that has garnered interest in the field of medicinal chemistry. As a natural product isolated from the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine, this molecule presents a promising scaffold for the development of new therapeutic agents.[1][2] Initial research has indicated its potential as an antibiotic and an anticoagulant, making it a valuable subject for further investigation.[1][2]
These application notes provide a summary of the known biological activities, synthesis methods, and relevant experimental protocols to facilitate further research and development of this compound and its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | MedChemExpress |
| Molecular Weight | 154.16 g/mol | MedChemExpress |
| CAS Number | 622854-00-6 | MedChemExpress |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | General knowledge |
Biological Activities
This compound has been reported to exhibit two primary biological activities:
-
Antibiotic Activity: It significantly inhibits the growth of the Gram-negative bacterium Aeromonas hydrophila.[1][2] Aeromonas hydrophila is an opportunistic pathogen in humans and a significant pathogen in aquatic animals.
-
Anticoagulant Activity: The compound has been noted for its anticoagulative properties, suggesting potential applications in the prevention and treatment of thrombotic disorders.[1][2]
Synthesis Methods
Several synthetic routes to this compound have been proposed, offering various yields and conditions. The choice of method may depend on the desired scale, stereoselectivity, and available starting materials. A common precursor for the synthesis is 4-hydroxyacetophenone.
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield (%) |
| Asymmetric Reduction | 4-Hydroxyacetophenone, Chiral reducing agent (e.g., borane with a chiral oxazaborolidine catalyst) | Anhydrous solvent (e.g., THF), Low temperature | >90 |
| Sharpless Asymmetric Dihydroxylation | 4-Vinylphenol | AD-mix-β, t-BuOH/H₂O, 0°C | >95 |
| Biocatalytic Reduction | 4-Hydroxy-α-chloroacetophenone | Yeast or specific reductase enzymes | Variable |
Experimental Protocols
The following are detailed protocols for the evaluation of the biological activities of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Aeromonas hydrophila
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5]
Materials:
-
This compound
-
Aeromonas hydrophila (e.g., ATCC 7966)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO, no compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak A. hydrophila on a suitable agar plate and incubate at 28-30°C for 18-24 hours.
-
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the same concentration of DMSO as the test wells).
-
Incubate the plate at 28-30°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epidemiological Cutoff Values for Standard Broth Microdilution and Disk Diffusion Susceptibility Testing of Aeromonas hydrophila Isolated from Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Quantitative Analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol in Biological Samples
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chiral diol derivative with a phenolic hydroxyl group. Its presence and concentration in biological matrices such as plasma and urine can be of significant interest in various research fields, including pharmacology, toxicology, and metabolomics. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for similar phenolic compounds and have been adapted for this specific analyte.
Analytical Strategies
The quantitative analysis of this compound in biological samples typically involves three main stages: sample preparation, chromatographic separation, and detection. Given the polar nature of the analyte, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
-
LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and minimal sample derivatization requirements.
-
GC-MS: This technique offers excellent chromatographic resolution but generally requires derivatization of the polar hydroxyl groups to increase volatility.
Experimental Protocols
Sample Preparation
Biological samples are complex matrices, and proper sample preparation is crucial to remove interferences and enrich the analyte of interest. The following protocols are recommended for plasma and urine samples.
2.1.1. Plasma Sample Preparation
Protein precipitation is a common and effective method for removing proteins from plasma samples.
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
2.1.2. Urine Sample Preparation
In urine, this compound may be present in its free form or as glucuronide and sulfate conjugates. Therefore, a hydrolysis step is often necessary to quantify the total concentration.
Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 500 µL of urine sample, add 500 µL of 1 M sodium acetate buffer (pH 5.0) and the internal standard.
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
Derivatization for GC-MS Analysis
To improve the volatility and chromatographic properties of this compound for GC-MS analysis, the hydroxyl groups must be derivatized. Silylation is a common approach.
Protocol: Silylation
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injecting it into the GC-MS system.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | To be determined by direct infusion of a standard solution. Precursor ion will be the [M-H]⁻ or [M+H]⁺ of the analyte. Product ions will be characteristic fragments. |
| Internal Standard | Deuterated this compound or a structurally similar compound. |
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
| Parameter | Recommended Conditions |
| Chromatographic Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard. |
| Internal Standard | A suitable stable isotope-labeled analog or a structurally similar compound that undergoes the same derivatization. |
Data Presentation and Validation
A summary of typical validation parameters for a quantitative bioanalytical method is presented below. These values should be established during method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Should be assessed to ensure it does not compromise the accuracy and precision of the method. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.
Caption: General experimental workflow for the analysis of this compound.
Hypothetical Metabolic Pathway
Based on the metabolism of structurally similar compounds like raspberry ketone, a plausible metabolic pathway for this compound is proposed. The primary metabolic routes are expected to be conjugation of the phenolic hydroxyl group and the diol functional groups.[1]
Caption: Hypothetical metabolic pathway of this compound.
References
Application Note: A Stability-Indicating HPLC Method for the Development and Validation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
Abstract
This document outlines a comprehensive approach for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. This compound is an active constituent isolated from the medicinal plant Angelica sinensis[1][2][3]. As its pharmacological activity is likely stereospecific, ensuring the chemical purity and enantiomeric integrity of the (S)-enantiomer is critical for drug development and quality control. This application note provides two distinct HPLC protocols: a reversed-phase (RP-HPLC) method for assay and impurity profiling, and a chiral HPLC method for determining enantiomeric purity. The protocols are designed to meet the rigorous standards of the pharmaceutical industry and are compliant with ICH guidelines for method validation.
Introduction
This compound is a phenolic diol with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol [1][4]. The development of a robust analytical method is essential to quantify this active pharmaceutical ingredient (API) and to detect any process-related impurities or degradation products. A stability-indicating method is one that can accurately distinguish the API from its degradation products, which is crucial for assessing the drug's shelf-life and ensuring its safety and efficacy[5].
This guide details the systematic development of two HPLC methods. The first is an achiral RP-HPLC method for quantifying the total drug substance and separating it from potential degradants generated under stress conditions (hydrolysis, oxidation, and photolysis). The second is a chiral HPLC method designed specifically to separate and quantify the (S)-enantiomer from its (R)-enantiomer, a critical quality attribute for chiral drugs[6].
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade)
-
Reagents: Formic acid (AR grade), Hydrochloric acid (HCl, AR grade), Sodium hydroxide (NaOH, AR grade), Hydrogen peroxide (H₂O₂, 30%, AR grade), Purified water (Milli-Q or equivalent)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions
The optimized conditions for both the achiral and chiral methods are summarized in the tables below.
Table 1: Optimized Conditions for Achiral RP-HPLC Method (Assay and Impurities)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Table 2: Optimized Conditions for Chiral HPLC Method (Enantiomeric Purity)
| Parameter | Condition |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (80:20, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent.
-
Sample Solution (100 µg/mL): Prepare the drug product or substance to a nominal concentration of 100 µg/mL using the appropriate diluent.
Forced Degradation Protocol
To establish the stability-indicating nature of the achiral method, forced degradation studies are performed on the API.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH before diluting with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before diluting with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution at the target concentration.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B) for 24 hours.
Method Validation Summary
The developed methods must be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and expected results for validation.
Table 3: Summary of Method Validation Parameters and Expected Results
| Parameter | Achiral Method (Assay) | Chiral Method (Enantiomeric Purity) |
| Specificity | Peak purity index > 0.999. No interference at analyte Rt. | Baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 for the (R)-enantiomer |
| Range | 80 - 120 µg/mL | LOQ - 0.5% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% at low concentrations |
| Precision (% RSD) | ≤ 2.0% | ≤ 10.0% at the LOQ |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.015% of nominal concentration (e.g., 0.015 µg/mL) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.05% of nominal concentration (e.g., 0.05 µg/mL) |
| Robustness | No significant change in results with minor variations. | No significant change in resolution with minor variations. |
Workflow and Diagrams
The overall process for developing and validating the HPLC methods is depicted in the workflow diagram below. This systematic approach ensures that all critical parameters are evaluated to produce a reliable analytical method.
Conclusion
The protocols described in this application note provide a robust framework for the analysis of this compound. The reversed-phase HPLC method is suitable for quantification and stability testing, ensuring the separation of the main compound from potential impurities and degradants. The chiral HPLC method provides the necessary selectivity to confirm the enantiomeric purity of the target (S)-enantiomer. Together, these validated methods ensure the identity, purity, strength, and quality of the drug substance, making them indispensable tools for researchers and quality control laboratories in the pharmaceutical industry.
References
Application of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol in Antibacterial Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic diol that has garnered interest in the field of antibacterial research. As an active constituent of Angelica sinensis, this natural compound presents a potential scaffold for the development of novel antimicrobial agents.[1] The growing threat of antibiotic resistance necessitates the exploration of new chemical entities with diverse mechanisms of action. This document provides a summary of the current understanding of the antibacterial potential of this compound and related compounds, along with detailed protocols for its investigation.
Antibacterial Spectrum and Efficacy
While specific quantitative data for this compound against a broad spectrum of bacteria remains limited, preliminary studies have shown its inhibitory activity against Aeromonas hydrophila.[1] To provide a clearer understanding of its potential efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a structurally similar compound, 4-allylbenzene-1,2-diol, against various plant pathogenic bacteria. This data can serve as a preliminary guide for researchers investigating the antibacterial properties of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-allylbenzene-1,2-diol against Plant Pathogenic Bacteria
| Bacterial Strain | Abbreviation | Gram Type | MIC (µmol/L) |
| Xanthomonas oryzae pv. oryzae | Xoo | Negative | 333.75 |
| Xanthomonas axonopodis pv. citri | Xac | Negative | 667.5 |
| Xanthomonas oryzae pv. oryzicola | Xoc | Negative | 333.75 |
| Xanthomonas campestris pv. mangiferaeindicae | Xcm | Negative | 667.5 |
| Xanthomonas fragariae | Xf | Negative | 1335 |
| Xanthomonas campestris pv. campestris | Xcc | Negative | 1335 |
| Pectobacterium carotovorum subsp. brasiliense | Pcb | Negative | 1335 |
| Pectobacterium carotovorum subsp. carotovorum | Pcc | Negative | 1335 |
Data extracted from a study on 4-allylbenzene-1,2-diol and is intended to be representative.[2]
Mechanism of Action
The primary proposed mechanism of antibacterial action for phenolic diols, including this compound, involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is supported by studies on the related compound 4-allylbenzene-1,2-diol, which has been shown to damage the integrity of the cell membrane.[2]
Furthermore, phenolic compounds can interfere with bacterial signaling pathways, such as quorum sensing (QS), which regulates virulence factor production and biofilm formation. By disrupting these communication systems, this compound may attenuate bacterial pathogenicity.
Caption: Proposed mechanism of antibacterial action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the compound in the 96-well plate using MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for MIC determination.
Protocol 2: Assessment of Biofilm Inhibition
This protocol determines the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Preparation of Inoculum and Compound:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture to an OD₆₀₀ of 0.05 in fresh TSB with glucose.
-
Prepare various concentrations of this compound in TSB.
-
-
Biofilm Formation Assay:
-
Add 100 µL of the diluted bacterial culture and 100 µL of the compound solution to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS.
-
Solubilize the bound dye with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caption: Biofilm inhibition assay workflow.
Conclusion
This compound represents a promising natural product for further investigation in the search for new antibacterial agents. Its proposed mechanism of action, targeting the bacterial cell membrane, is a valuable attribute in the fight against drug-resistant pathogens. The provided protocols offer a framework for researchers to systematically evaluate its antibacterial efficacy, delve deeper into its mechanisms of action, and explore its potential to inhibit bacterial signaling and biofilm formation. Further research is warranted to establish a comprehensive antibacterial profile and to explore its therapeutic potential.
References
Application Notes and Protocols for the Derivatization of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a naturally occurring compound found in plants such as Angelica sinensis and has been noted for its potential biological activities, including anticoagulative and antibiotic effects[1]. Accurate and sensitive quantification of this and similar chiral vicinal diols is crucial in various fields, including natural product chemistry, pharmacology, and drug development. Due to its polarity and the presence of hydroxyl groups, derivatization is often a necessary step to improve its chromatographic behavior and detection sensitivity in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-MS and HPLC, based on established methods for structurally similar compounds. The protocols include silylation for GC-MS analysis and boronic acid derivatization for enhanced HPLC-MS analysis. Additionally, a strategy for chiral separation of its enantiomers is discussed.
Analytical Strategies Overview
The analytical workflow for this compound involves sample preparation, derivatization, chromatographic separation, and detection. The choice of derivatization and analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the need for chiral separation.
Section 1: Silylation for GC-MS Analysis
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl groups. It replaces the active hydrogen with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).
Experimental Protocol: Silylation with BSTFA/TMCS
This protocol is adapted from established methods for the silylation of bisphenol A, a structurally related compound with phenolic hydroxyl groups[2][3].
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst and solvent)
-
Hexane (GC grade)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC vials with inserts
Procedure:
-
Drying: Transfer a known amount of the sample extract or standard solution into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can react with the silylating agent.
-
Derivatization: To the dried residue, add 70 µL of BSTFA + 1% TMCS and 10 µL of pyridine[2].
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven[2][4].
-
Solvent Removal: After cooling to room temperature, evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the derivatized residue in a suitable volume of hexane (e.g., 100 µL or 1 mL) for GC-MS analysis[2].
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated phenolic compounds and can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification |
Quantitative Data for a Structurally Similar Compound (Bisphenol A)
The following table summarizes quantitative data from the analysis of bisphenol A after silylation with BSTFA, which can be used as an estimate for the expected performance for this compound.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/kg - 6 µg/kg (depending on detection method) | [5] |
| Limit of Quantification (LOQ) | 0.78 to 9.10 µg/kg | [4] |
| Linearity (R²) | > 0.99 | [4][5] |
| Repeatability (RSD) | < 2.2% | [5] |
| Reproducibility (RSD) | < 4.5% | [5] |
Section 2: Boronic Acid Derivatization for HPLC Analysis
Boronic acids react with vicinal diols to form stable cyclic boronate esters. This derivatization is highly selective for the cis-diol configuration present in this compound and can be used to enhance detection in HPLC, especially with mass spectrometric detection. Phenylboronic acid is a common reagent for this purpose.
Experimental Protocol: Derivatization with Phenylboronic Acid
This protocol is based on general procedures for the derivatization of vicinal diols for LC-MS analysis[6].
Materials:
-
This compound standard or sample extract
-
Phenylboronic acid (PBA)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide or other suitable base
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Derivatization: To the analyte solution, add an excess of phenylboronic acid solution (e.g., 10 mg/mL in acetonitrile).
-
pH Adjustment: Adjust the pH of the reaction mixture to alkaline (pH 8-9) using a suitable base (e.g., ammonium hydroxide) to facilitate the esterification reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Analysis: The reaction mixture can be directly injected into the HPLC system.
HPLC-MS Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode | Full scan or Selected Reaction Monitoring (SRM) for quantification |
Expected Performance
Derivatization with boronic acids can significantly improve the ionization efficiency of diols in ESI-MS. For other vicinal diols, limits of detection in the low nanomolar range have been reported after derivatization[6].
Section 3: Chiral Separation of Derivatized this compound
For the enantioselective analysis of this compound, two main approaches can be employed using HPLC:
-
Direct Separation on a Chiral Stationary Phase (CSP): The underivatized or derivatized compound is injected onto a chiral column.
-
Indirect Separation via Chiral Derivatization: The analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[7].
Protocol: Indirect Chiral Separation via Derivatization
This protocol describes a general approach for creating diastereomeric esters for separation on a standard reversed-phase HPLC column.
Materials:
-
Racemic or enantiomerically enriched 1-(4-Hydroxyphenyl)ethane-1,2-diol
-
Chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a camphorsultam-based reagent)[8]
-
Aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., triethylamine or pyridine)
Procedure:
-
Reaction Setup: In a dry vial, dissolve the diol in the aprotic solvent.
-
Addition of Reagents: Add the tertiary amine base followed by the chiral derivatizing agent.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a small amount of water or methanol. The diastereomeric mixture can often be directly analyzed by HPLC after dilution.
HPLC Parameters for Diastereomer Separation
| Parameter | Setting |
| HPLC System | |
| Column | Standard C18 or silica gel column, depending on the derivatizing agent and resulting diastereomers |
| Mobile Phase | Isocratic or gradient elution with a mixture of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry |
Visualization of Derivatization Reactions
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by chromatographic methods. Silylation with BSTFA is a robust method for GC-MS analysis, offering high sensitivity. Boronic acid derivatization provides a selective method for enhancing the detection of the vicinal diol functionality in HPLC-MS. For enantioselective analysis, derivatization with a chiral agent to form diastereomers allows for separation on standard achiral HPLC columns. The protocols and data provided herein, based on structurally similar compounds, offer a solid foundation for method development and validation for the analysis of this compound in various matrices. It is recommended that these methods be optimized for the specific application and matrix to ensure the highest quality of analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of the bioactive compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from natural sources. This document outlines two primary approaches: isolation from the endophytic fungus Diaporthe eucalyptorum and a proposed method for isolation from the medicinal plant Angelica sinensis. The protocols cover extraction, purification, and chiral separation to obtain the desired (S)-enantiomer.
Introduction
This compound is a phenolic compound that has garnered interest due to its biological activities, including potential antifungal and antibacterial properties.[1] It has been identified as a constituent of the traditional medicinal plant Angelica sinensis and has been isolated from the endophytic fungus Diaporthe eucalyptorum.[1][2] The stereochemistry of this compound is crucial, as the (S)-enantiomer is often associated with specific bioactivity. These protocols provide a framework for researchers to isolate and study this promising natural product.
Data Presentation
The following tables should be used to record and compare quantitative data throughout the isolation process.
Table 1: Extraction and Fractionation Yields
| Natural Source | Starting Material (g) | Crude Extract (g) | Yield (%) | Fraction of Interest (g) | Yield (%) |
| Diaporthe eucalyptorum | |||||
| Angelica sinensis |
Table 2: Purification of Racemic 1-(4-Hydroxyphenyl)ethane-1,2-diol
| Purification Step | Starting Material (g) | Purified Compound (g) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | ||||
| Preparative TLC |
Table 3: Chiral Separation of this compound
| Starting Racemate (mg) | (S)-enantiomer (mg) | Yield (%) | Enantiomeric Excess (ee, %) |
Experimental Protocols
Protocol 1: Isolation from Diaporthe eucalyptorum (Solid Rice Culture)
This protocol is based on the methodology described for the isolation of metabolites from Diaporthe eucalyptorum.[2]
1. Fungal Cultivation and Extraction:
-
Cultivation: Inoculate sterilized solid rice medium with Diaporthe eucalyptorum KY-9 and incubate at 28°C for 30 days.
-
Extraction:
-
Macerate the fermented rice culture with ethyl acetate (EtOAc) at a 1:3 (w/v) ratio.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Repeat the extraction three times.
-
Combine the EtOAc extracts and evaporate under reduced pressure to obtain the crude extract.
-
2. Fractionation and Purification of the Racemic Compound:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of petroleum ether-EtOAc (from 100:0 to 0:100, v/v) followed by EtOAc-methanol (from 100:0 to 0:100, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing 1-(4-hydroxyphenyl)ethane-1,2-diol.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Further purify the combined fractions using pTLC with a suitable solvent system (e.g., dichloromethane-methanol, 95:5, v/v) to yield the racemic 1-(4-hydroxyphenyl)ethane-1,2-diol.
-
Protocol 2: Proposed Isolation from Angelica sinensis
This protocol is a proposed method based on general procedures for extracting phenolic compounds from Angelica sinensis.
1. Extraction and Fractionation:
-
Extraction:
-
Macerate dried and powdered roots of Angelica sinensis with 80% ethanol at room temperature for 24 hours.
-
Filter and concentrate the extract under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, EtOAc, and n-butanol.
-
The target compound is expected to be in the more polar EtOAc and n-butanol fractions.
-
2. Purification of the Racemic Compound:
-
Column Chromatography:
-
Subject the bioactive fractions (EtOAc and/or n-butanol) to silica gel column chromatography as described in Protocol 1.
-
Alternatively, use Sephadex LH-20 column chromatography with methanol as the eluent for further purification.
-
Protocol 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This is a hypothetical protocol based on established methods for the chiral separation of diols and other chiral compounds using polysaccharide-based chiral stationary phases.[1][3][4]
1. Analytical Method Development:
-
Column: Chiralpak AD-H, Chiralcel OD-H, or a similar amylose or cellulose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
2. Preparative Chiral HPLC:
-
Once the analytical method is optimized, scale up to a preparative or semi-preparative column with the same stationary phase.
-
Increase the sample concentration and injection volume accordingly.
-
Collect the fractions corresponding to the two enantiomers separately.
-
Evaporate the solvent to obtain the purified (S)- and (R)-enantiomers.
-
Determine the enantiomeric excess (ee) of the collected (S)-enantiomer fraction using the analytical HPLC method.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Proposed Antifungal Signaling Pathway
The antifungal activity of 1-(4-hydroxyphenyl)ethane-1,2-diol against Alternaria solani has been reported.[2] Phenolic compounds are known to exert their antifungal effects primarily by disrupting the fungal cell membrane.[5][6]
Caption: Proposed mechanism of antifungal action of this compound.
References
- 1. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticoagulation Studies of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a chemical compound that has been noted for potential anticoagulative properties. These application notes provide a comprehensive framework for researchers to investigate and characterize the anticoagulant effects of this compound. The following protocols for key in vitro coagulation assays—Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT)—are industry-standard methods for assessing the impact of a substance on the blood coagulation cascade. While specific quantitative data for this compound is not yet widely published, this document offers the necessary protocols and data presentation structures to facilitate such studies.
Data Presentation
To ensure a systematic evaluation of the anticoagulant activity of this compound, all quantitative data should be meticulously recorded and organized. The following table provides a template for summarizing the results from the described experimental protocols. This structured format allows for easy comparison of the compound's effects across different concentrations and assays.
Table 1: In Vitro Anticoagulant Activity of this compound
| Compound Concentration (µg/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Control) | |||
| X µg/mL | |||
| Y µg/mL | |||
| Z µg/mL | |||
| Positive Control (e.g., Heparin) | |||
| Positive Control (e.g., Warfarin) |
Experimental Protocols
The following are detailed protocols for the fundamental in vitro assays used to determine anticoagulant activity.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2]
Principle: Platelet-poor plasma is incubated with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica, or ellagic acid) to activate the contact-dependent factors of the intrinsic pathway.[1] The clotting time is measured after the addition of calcium chloride. A prolonged aPTT indicates inhibition of factors in the intrinsic or common pathways.[2]
Methodology:
-
Prepare platelet-poor plasma (PPP) by collecting whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) and centrifuging at 1500 x g for 15 minutes.[2]
-
Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and 0.025 M calcium chloride solution to 37°C.
-
In a test tube or coagulometer cuvette, mix 50 µL of PPP with 50 µL of the this compound solution at various concentrations. A vehicle control (e.g., saline or DMSO) should be run in parallel.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-compound mixture.[3]
-
Incubate the mixture for 3-5 minutes at 37°C.[3]
-
Initiate the coagulation reaction by adding 50 µL of pre-warmed calcium chloride solution and simultaneously start a timer.[3]
-
Record the time in seconds for a fibrin clot to form. This can be detected visually or using an automated coagulometer.[4]
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[5]
Principle: Tissue factor (thromboplastin) and calcium are added to platelet-poor plasma to initiate clotting through the extrinsic pathway.[6] A prolonged PT suggests a deficiency or inhibition of factors VII, X, V, II (prothrombin), or fibrinogen.[5]
Methodology:
-
Prepare platelet-poor plasma (PPP) as described in the aPTT protocol.
-
Pre-warm the PPP and PT reagent (containing thromboplastin and calcium chloride) to 37°C.[6]
-
Pipette 50 µL of PPP into a test tube or cuvette.
-
Add 50 µL of the this compound solution at various concentrations to the PPP. A vehicle control should be included.
-
Incubate the mixture for 1-2 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the mixture and start a timer simultaneously.[7]
-
Measure the time in seconds for clot formation.[8]
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[9][10]
Principle: A known concentration of thrombin is added to platelet-poor plasma, and the time to clot formation is measured.[9] This test is independent of the intrinsic and extrinsic pathways and is sensitive to thrombin inhibitors and abnormalities in fibrinogen.[10]
Methodology:
-
Prepare platelet-poor plasma (PPP) as described previously.
-
Pre-warm the PPP and the thrombin reagent to 37°C.
-
In a test tube or cuvette, mix 100 µL of PPP with 100 µL of the this compound solution at various concentrations. Include a vehicle control.
-
Incubate for 1 minute at 37°C.[11]
-
Add 100 µL of the pre-warmed thrombin reagent and start a timer.[11]
-
Record the time in seconds for a clot to form.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the initial screening and characterization of the anticoagulant properties of this compound.
Caption: Workflow for Anticoagulant Screening.
The Coagulation Cascade
This diagram provides an overview of the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the factors assessed by the aPTT and PT assays.
Caption: The Blood Coagulation Cascade.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. labcorp.com [labcorp.com]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. atlas-medical.com [atlas-medical.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. labcorp.com [labcorp.com]
- 9. Thrombin time - Wikipedia [en.wikipedia.org]
- 10. learnhaem.com [learnhaem.com]
- 11. endotell.ch [endotell.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize ("oils out") | The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that lower the melting point. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent to decrease the saturation. - Ensure a slow cooling process. Immersing the flask in a warm water bath and allowing it to cool to room temperature slowly can be effective. - Try a different solvent or solvent system. |
| Low or no crystal formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. - Nucleation is not occurring. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Poor recovery of the purified product | - The chosen solvent is too good at dissolving the compound, even at low temperatures. - Too much solvent was used. - The product is partially soluble in the wash solvent. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | - Impurities are co-crystallizing with the product. - Colored impurities are trapped within the crystal lattice. | - Consider a pre-purification step like a silica gel plug filtration to remove baseline impurities. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - A second recrystallization may be necessary. |
Flash Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (eluent). - Column overloading. - Column packing is not uniform. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a larger column or reduce the amount of crude material loaded. A common ratio is 30-100 parts silica gel to 1 part crude material by weight. - Ensure the silica gel is packed evenly without any air bubbles or cracks. |
| The compound is not eluting from the column | - The eluent is not polar enough. - The compound is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (gradient elution). For this polar diol, a gradient of ethyl acetate in hexanes, or methanol in dichloromethane is a good starting point. - Consider using a more polar stationary phase like diol-functionalized silica. |
| The compound elutes too quickly (with the solvent front) | - The eluent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of the compound band | - The compound is interacting too strongly with the silica gel. - The sample was not loaded in a concentrated band. | - Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the impurities and the stability of the compound. - Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. For poorly soluble samples, dry loading is recommended. |
| Low recovery of the compound after chromatography | - The compound is irreversibly adsorbed onto the silica gel. - The compound is spread across too many fractions in low concentrations. | - Deactivate the silica gel with triethylamine if the compound is acid-sensitive. - Carefully monitor the elution with TLC to identify all fractions containing the product before combining and concentrating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Sharpless asymmetric dihydroxylation of 4-hydroxystyrene?
A1: Common impurities may include:
-
Unreacted 4-hydroxystyrene: The starting material for the dihydroxylation reaction.
-
Over-oxidation products: Further oxidation of the diol can lead to the formation of aldehydes or carboxylic acids.
-
Byproducts from the osmium tetroxide catalyst: Although used in catalytic amounts, residual osmium species may be present.
-
Ligand and other reagents: Components of the AD-mix, such as the chiral ligand and co-oxidants.
-
Diol isomer: A small amount of the (R)-enantiomer may be formed.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: Due to the polar nature of the diol and the phenolic hydroxyl group, polar solvents are a good starting point. Consider the following:
-
Single solvent systems: Water, ethanol, methanol, or ethyl acetate. The compound's solubility should be tested in small amounts of these solvents at room and elevated temperatures.
-
Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., methanol or ethanol) and a solvent in which it is less soluble (e.g., water or hexanes) can be effective. The compound is dissolved in a minimum of the "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, then the solution is heated until clear and allowed to cool slowly.
Q3: Which chromatography technique is most suitable for purifying this compound?
A3: Both flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) can be effective.
-
Flash Chromatography: A good choice for larger scale purifications (milligrams to grams) and for removing significantly different impurities. A diol-functionalized silica gel column can be particularly effective for separating polar compounds.
-
Preparative HPLC: Offers higher resolution and is ideal for final polishing to achieve high purity, especially for separating closely related impurities or enantiomers. A chiral stationary phase would be necessary to separate the (S)- and (R)-enantiomers.
Q4: How can I improve the yield and purity of my purified product?
A4: Optimizing both yield and purity often requires a multi-step approach:
-
Initial Purification: Start with a bulk purification technique like recrystallization or flash chromatography to remove the majority of impurities.
-
Secondary Purification: If higher purity is required, a second purification step, such as preparative HPLC, can be employed on the partially purified material.
-
Careful Monitoring: Use TLC or analytical HPLC to track the presence of your compound and impurities throughout the purification process to minimize product loss.
Data Presentation
The following table summarizes typical yields and purity levels for this compound obtained through various synthetic methods before and after purification. Note that purification efficiency will vary based on the specific protocol used.
| Synthesis Method | Crude Yield (%) | Crude Purity (%) | Potential Purification Method(s) | Expected Purity Post-Purification (%) |
| Biocatalytic | 95–98 | >95 | Recrystallization, Flash Chromatography | >99.5 |
| Demethylation | 97–99 | ~99 | Recrystallization | >99 |
| Catalytic H₂ | 92–95 | ~98 | Flash Chromatography, Recrystallization | >99 |
| Sodium Borohydride | 85–90 | ~97 | Flash Chromatography | >98 |
Data synthesized from publicly available information.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, it is likely too soluble. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
General Protocol for Flash Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for this polar compound is a mixture of ethyl acetate and hexanes or methanol and dichloromethane. Adjust the ratio to achieve an Rf of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel (or diol-functionalized silica) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not very soluble in the eluent, dissolve it in a slightly more polar solvent or perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the separation. Collect fractions and monitor their composition by TLC.
-
Fraction Combination and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Strategies to improve yield in (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Sharpless Asymmetric Dihydroxylation (SAD) of 4-vinylphenol.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Substrate Quality: Ensure the purity of the starting material, 4-vinylphenol. Impurities can interfere with the catalytic cycle.
-
Reagent Stoichiometry: The Sharpless Asymmetric Dihydroxylation is a catalytic reaction. While the osmium tetroxide and the chiral ligand are used in catalytic amounts, the re-oxidant (e.g., potassium ferricyanide) and base (potassium carbonate) are required in stoichiometric amounts.[1][2] Commercially available AD-mix preparations simplify this by providing the correct ratios.[1][2]
-
Reaction Temperature: Dihydroxylation reactions are typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity. However, if the reaction rate is too slow, allowing the reaction to proceed at room temperature might improve the yield, sometimes at the cost of slightly lower enantioselectivity.
-
pH of the Reaction Medium: The reaction is sensitive to pH and is generally performed under buffered, slightly basic conditions to ensure optimal catalyst turnover.[3]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, the reaction may not have gone to completion.
-
Side Reactions: Over-oxidation of the diol to a dicarbonyl compound can occur, although this is less common with osmium tetroxide compared to other oxidizing agents like permanganate.[4] The presence of other reactive functional groups in the substrate could also lead to side products.
Q2: The enantiomeric excess (ee) of my this compound is poor. How can I increase the enantioselectivity?
A2: Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Consider the following:
-
Choice of Chiral Ligand: The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is determined by the chiral ligand used. For the synthesis of the (S)-enantiomer from a terminal alkene like 4-vinylphenol, AD-mix-β, which contains the (DHQD)2PHAL ligand, is the correct choice. Using AD-mix-α will produce the (R)-enantiomer.
-
Ligand Concentration: A secondary catalytic cycle with a ligand-less osmium species can lead to the formation of the racemic diol, thus lowering the overall enantiomeric excess.[1] This can be suppressed by ensuring a sufficient concentration of the chiral ligand.
-
Reaction Temperature: Lower reaction temperatures (e.g., 0 °C or even lower) generally favor higher enantioselectivity.
-
Solvent System: The standard solvent system for Sharpless dihydroxylation is a t-butanol/water mixture. Deviations from the optimal solvent ratio can impact the solubility of the reagents and the substrate, thereby affecting enantioselectivity.
-
Stirring Rate: In a biphasic reaction mixture, efficient stirring is crucial to ensure good mixing and mass transfer between the organic and aqueous phases.
Q3: I am having difficulty purifying the final product. What is an effective purification strategy?
A3: The product, this compound, is a polar molecule due to the presence of a phenolic hydroxyl group and a vicinal diol. This polarity guides the purification strategy.
-
Work-up Procedure: After quenching the reaction (e.g., with sodium sulfite), the product is typically extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying polar compounds.[5][6][7][8][9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., a mixture of hexane and ethyl acetate) to elute non-polar impurities, then gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol to elute the desired diol.[6]
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity.
Q4: What are the common byproducts in the Sharpless dihydroxylation of styrene derivatives?
A4: While the Sharpless dihydroxylation is generally a clean reaction, some side products can form:
-
Over-oxidation Products: As mentioned, there is a possibility of over-oxidation to form a dicarbonyl compound, although this is usually minimal under standard conditions.
-
Epoxide Formation: In some cases, especially with enzymatic cascades that mimic monooxygenase activity, epoxide formation can be a competing reaction.[10]
-
Ketone Formation: For certain cyclic styrene derivatives, the formation of a ketone side product has been observed.[10]
-
Products from Impurities in the Starting Material: Any impurities in the 4-vinylphenol starting material may also react to form byproducts.
Data Presentation: Yield and Enantioselectivity in Asymmetric Dihydroxylation of Styrene Derivatives
The following table summarizes typical yields and enantiomeric excesses (ee) for the Sharpless Asymmetric Dihydroxylation of various styrene derivatives, which can serve as a reference for what to expect in the synthesis of this compound.
| Substrate | AD-mix | Yield (%) | ee (%) | Reference |
| Styrene | AD-mix-β | >95 | 97 | [11] |
| 4-Chlorostyrene | AD-mix-β | >95 | 98 | [11] |
| 4-Methylstyrene | AD-mix-β | >95 | 96 | [11] |
| 4-Methoxystyrene | AD-mix-β | >95 | 99 | [11] |
| trans-β-Methylstyrene | AD-mix-β | 98 | 97 | [11] |
Note: The data for 4-vinylphenol is not explicitly available in the reviewed literature, but the results for these structurally similar styrene derivatives suggest that high yields and excellent enantioselectivity are achievable.
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Dihydroxylation of 4-Vinylphenol
This protocol is a representative procedure based on standard Sharpless Asymmetric Dihydroxylation methods for styrene derivatives.
Materials:
-
4-Vinylphenol
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of olefin).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Substrate: Add 4-vinylphenol (1 mmol) to the stirred solution. If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added to accelerate the catalytic turnover.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 6-24 hours). If the reaction is very slow, it can be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir the mixture for 1 hour at room temperature.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. rnlkwc.ac.in [rnlkwc.ac.in]
- 10. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Industrial Scale-Up of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and process chemists involved in the industrial scale-up of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis via the Sharpless Asymmetric Dihydroxylation (SAD) of 4-hydroxystyrene (4-vinylphenol).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound at an industrial scale? A1: The most prevalent method is the Sharpless Asymmetric Dihydroxylation (SAD) of 4-hydroxystyrene. This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to achieve high enantioselectivity.[1] For the (S)-diol, AD-mix-α is typically the reagent of choice.[2]
Q2: Why is enantioselectivity sometimes lower at a larger scale compared to bench-top experiments? A2: Lower enantioselectivity at scale can be caused by a secondary, non-selective dihydroxylation pathway.[1] This becomes significant if the concentration of the chiral ligand is too low relative to the substrate or if the hydrolysis of the intermediate osmate ester is slow.[3][4] Inadequate mixing in a large reactor can create localized areas of low ligand concentration, further promoting the non-selective pathway.
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The primary safety concern is the use of osmium tetroxide (OsO₄), which is highly toxic, volatile, and has poor warning properties.[5][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double-gloving and chemical splash goggles.[5][7] At an industrial scale, closed-system transfers and dedicated scrubber systems are essential.
Q4: Can the phenolic -OH group of 4-hydroxystyrene interfere with the reaction? A4: The phenolic proton is acidic and can react with the base (K₂CO₃) present in the AD-mix. This can potentially alter the pH and solubility of the reagents. However, the SAD reaction is generally tolerant of various functional groups, and successful dihydroxylations of similar substrates suggest it is feasible without a protecting group.[8] For process optimization, evaluating the reaction with and without protection of the phenol may be necessary.
Q5: What are the typical byproducts I should monitor for? A5: Based on analogous reactions with styrene, potential byproducts include compounds from oxidative cleavage, such as 4-hydroxybenzaldehyde, and rearrangement products like 4-hydroxyphenylglyoxal (a benzoin-type structure).[7] Incomplete reaction will leave residual 4-hydroxystyrene, and polymerization of the starting material is also a possibility.
Troubleshooting Guides
Problem 1: Low Chemical Yield
| Possible Cause | Recommended Action / Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. If the reaction stalls, consider a small, fresh charge of the catalyst. Ensure the co-oxidant (K₃Fe(CN)₆ or NMO) was added in the correct stoichiometric amount (typically 3 equivalents).[1][9] |
| Poor Mixing / Mass Transfer | The reaction is biphasic (t-BuOH/water). Increase agitation speed to ensure efficient mixing between the organic and aqueous layers. In a large reactor, confirm the impeller design is appropriate for liquid-liquid-solid mixing. Poor mixing is a common scale-up challenge. |
| Catalyst Decomposition | Osmium tetroxide can be reduced to an inactive species. Ensure the pH remains slightly basic, as the reaction is faster under these conditions.[4] Check the quality and age of the AD-mix. |
| Substrate Polymerization | 4-hydroxystyrene can polymerize. Ensure the reaction temperature is controlled. The use of radical inhibitors could be explored, but their compatibility with the oxidative system must be verified. |
| Product Isolation Loss | If the product is isolated by crystallization, ensure the final temperature is low enough and sufficient time is allowed for complete precipitation. Check the solubility of the diol in the mother liquor to quantify losses. |
Problem 2: Low Enantioselectivity (e.e.%)
| Possible Cause | Recommended Action / Troubleshooting Step |
| Dominance of Second Catalytic Cycle | The non-enantioselective "second cycle" occurs when the osmate ester is re-oxidized before the diol product is hydrolyzed and released from the chiral ligand.[1] Increase the molar concentration of the chiral ligand. Using pre-packaged "Super AD-mix" or adding extra ligand can help.[8] |
| High Substrate Concentration | A high local concentration of the alkene can lead to a ligand-free dihydroxylation, which is non-selective.[3][4] Control the addition rate of the 4-hydroxystyrene to the reaction mixture to maintain a low instantaneous concentration. |
| Incorrect AD-mix | Double-check that the correct AD-mix is being used. For the desired (S)-diol from a monosubstituted alkene like 4-hydroxystyrene, AD-mix-α (containing the (DHQ)₂PHAL ligand) should be used.[2] |
| Reaction Temperature Too High | While the reaction is often robust, higher temperatures can decrease selectivity. Maintain the recommended temperature (typically 0 °C to room temperature).[9] For large-scale reactions, ensure efficient heat removal to prevent exotherms.[7] |
Data Presentation
Table 1: Target Process Parameters for Sharpless Dihydroxylation at Scale
(Based on the analogous kilogram-scale synthesis of (R,R)-hydrobenzoin from styrene)
| Parameter | Target Value / Condition | Rationale / Comment | Citation |
| Substrate | trans-Stilbene (1.0 kg) | Styrene derivative, a close analogue for 4-hydroxystyrene. | [7] |
| Reagent | AD-mix-β | Used for (R,R) enantiomer; AD-mix-α would be used for the target (S)-diol. | [2][7] |
| Solvent System | t-BuOH / Water (1:1) | Standard solvent system for SAD, facilitates mixing of organic and inorganic reagents. | [9] |
| Reaction Concentration | High (Solid-to-Solid) | AD-mix is not fully dissolved initially, allowing for high throughput and easier workup. | [7] |
| Temperature | Start at 20°C (Water Bath) | Passive cooling was sufficient, indicating a manageable exotherm at kg-scale. | [7] |
| Work-up | Quench with Na₂SO₃ | Reduces any remaining oxidant and osmium species. | [9] |
| Purification | Filtration and Water Wash | Product crystallizes from the reaction mixture, avoiding chromatography. | [7] |
| Yield | 76% | Demonstrates high efficiency at a large scale. | [7] |
| Enantiomeric Excess (e.e.) | 99% | Shows excellent stereochemical control is achievable at scale. | [7] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound (Proposed)
This protocol is adapted from a validated kilogram-scale procedure for a similar substrate and should be optimized at a smaller scale before full implementation.[7]
1. Reactor Setup and Inerting:
-
Use a clean, dry, temperature-controlled reactor equipped with an overhead stirrer suitable for multiphasic mixtures, a nitrogen inlet, and a bottom discharge valve.
-
Inert the reactor by purging with nitrogen.
2. Reagent Charge:
-
Charge the reactor with tert-butanol and water (1:1 v/v).
-
Begin agitation and cool the solvent mixture to 0-5 °C.
-
Charge the full quantity of AD-mix-α. The mixture will form a slurry.
-
Optional: Add methanesulfonamide (CH₃SO₂NH₂) (approx. 1 equivalent based on substrate), which can accelerate the reaction and improve performance.[1]
3. Reaction:
-
Slowly add 4-hydroxystyrene (1 equivalent) to the cold slurry over several hours. Maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by HPLC (disappearance of starting material). The reaction may take 6-24 hours.[9]
4. Quenching and Work-up:
-
Once the reaction is complete, slowly add solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per mmol of substrate) to quench the reaction.[10] A slight exotherm may be observed.
-
Stir the mixture for at least 1 hour at room temperature. The color of the mixture should change from dark brown/black to a lighter slurry.
5. Product Isolation and Purification:
-
Filter the slurry to collect the crude solid product.
-
Wash the filter cake thoroughly with water to remove inorganic salts.
-
Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove non-polar impurities.
-
Dry the solid product under vacuum at < 40 °C to a constant weight. The product is expected to be a white to off-white solid. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: High-level workflow for the industrial synthesis of this compound.
Caption: Troubleshooting decision tree for addressing issues of low chemical yield.
Caption: Troubleshooting decision tree for addressing issues of low enantioselectivity.
References
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. york.ac.uk [york.ac.uk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Investigating the stability of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. The information provided is intended to facilitate the design and troubleshooting of stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general stability of phenolic compounds, the primary factors that can influence the stability of this compound are pH, temperature, light exposure, and the presence of oxidizing agents. Phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by high pH, elevated temperatures, and UV or visible light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark place, protected from light and moisture. A safety data sheet for the compound suggests it is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated or frozen temperatures.
Q3: What are the likely degradation products of this compound?
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the degradation of the parent compound and the formation of degradation products. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Q5: Are there any standardized guidelines for conducting stability studies?
A5: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for stability testing of new drug substances and products. The relevant guidelines are Q1A(R2) for stability testing of new drug substances and products, and Q1B for photostability testing[2][3][4][5][6].
Troubleshooting Guide for Stability Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in control samples. | Contamination of glassware or solvents with oxidizing agents. Inadequate protection from light. Temperature fluctuations in the storage chamber. | Use scrupulously clean glassware. Use high-purity, de-gassed solvents. Protect samples from light at all times by using amber vials or wrapping in aluminum foil. Ensure the stability chamber maintains a consistent temperature. |
| Inconsistent results between replicate samples. | Non-homogeneous sample solution. Inaccurate sample preparation. Variability in the analytical method. | Ensure the sample is fully dissolved and the solution is homogeneous before aliquoting. Use calibrated pipettes and balances for accurate sample preparation. Verify the precision of the analytical method. |
| Appearance of unexpected peaks in the chromatogram. | Formation of new degradation products. Contamination from the container or closure system. Co-elution of impurities. | Perform peak purity analysis to check for co-elution. Conduct forced degradation studies to identify potential degradation products. Run a blank study with the container and closure system to check for leachables. |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. The compound is highly stable under the tested conditions. Analytical method is not sensitive enough to detect low levels of degradation. | Increase the duration or intensity of the stress conditions (e.g., higher temperature, higher concentration of oxidizing agent). Confirm the stability of the compound with an orthogonal analytical method. Check the limit of detection and limit of quantitation of the analytical method. |
| Mass balance is not within the acceptable range (e.g., 98-102%). | Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). Adsorption of the compound or degradation products onto the container surface. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for adsorption by rinsing the container with a strong solvent and analyzing the rinse solution. |
Stability Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. The trends are based on the general behavior of phenolic compounds.
| Condition | Parameter | Result |
| pH Stability | % Degradation after 24h at 25°C | pH 3: <1%pH 7: ~2-5%pH 9: >10% |
| Temperature Stability | % Degradation after 7 days (solid state) | 25°C: <0.5%40°C: ~1-2%60°C: ~5-10% |
| Photostability | % Degradation after exposure to ICH Q1B conditions | Solid (exposed): ~5-15%Solution (exposed): >20%Solid (in amber vial): <1% |
| Oxidative Stability | % Degradation after 6h in 3% H₂O₂ at 25°C | ~15-25% |
Detailed Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 3, 7, and 9 using appropriate buffer systems (e.g., citrate for pH 3, phosphate for pH 7, and borate for pH 9).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in each buffer solution to a final concentration of approximately 1 mg/mL.
-
Incubation: Transfer the solutions into clean, amber glass vials, seal them, and place them in a constant temperature chamber at 25°C.
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Protocol 2: Forced Degradation Study (as per ICH Q1A(R2))
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Peak purity analysis should be performed for the parent peak in all stressed samples.
Visualizations
Caption: Workflow for a typical stability study of a new chemical entity.
Caption: A plausible oxidative degradation pathway for this compound.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Phenolic degradation by catechol dioxygenases is associated with pathogenic fungi with a necrotrophic lifestyle in the Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification. For a polar and acidic compound like this compound, peak tailing is frequently observed. This guide provides a systematic approach to diagnose and resolve this issue.
Is your peak for this compound exhibiting tailing?
Follow this step-by-step guide to identify and rectify the problem.
FAQ 1: What are the most common causes of peak tailing for this compound?
The most common causes stem from secondary interactions between the analyte and the stationary phase, as well as suboptimal mobile phase conditions. Specifically, for this compound, a polar compound with an acidic phenolic hydroxyl group (estimated pKa ≈ 10), the primary culprits are:
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Secondary Silanol Interactions: The phenolic hydroxyl group can interact with free silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3][4]
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, the compound can exist in both ionized and non-ionized forms, causing peak distortion.[3][5]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][6]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[1]
-
Metal Contamination: Trace metals in the stationary phase or system components can chelate with the diol group, contributing to tailing.[1][7]
Troubleshooting Workflow
To systematically address peak tailing, follow the logical progression outlined in the diagram below.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
FAQ 2: How does mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds.[8] this compound has a phenolic hydroxyl group with an estimated pKa of around 10.[1][3][9]
-
At a mobile phase pH well below the pKa (e.g., pH 2.5-4) , the phenolic hydroxyl group will be protonated (non-ionized). This minimizes secondary interactions with silanol groups and generally results in a sharper, more symmetrical peak.[1][2]
-
As the mobile phase pH approaches the pKa (pH 8-10) , the compound will exist in a mixture of its protonated and deprotonated (ionized) forms, leading to significant peak broadening and tailing.[5]
-
At a mobile phase pH well above the pKa (e.g., pH > 11) , the compound will be fully deprotonated. While this can sometimes lead to good peak shape on specialized columns designed for high pH, it can also increase interactions with the stationary phase and is generally not recommended for standard silica-based columns due to the risk of column degradation.[1]
Recommendation: For optimal peak shape on a standard silica-based C18 column, maintain the mobile phase pH at least 2 units below the pKa of the analyte. A pH range of 2.5 to 4 is a good starting point.
Experimental Protocols and Data
Detailed Protocol for Troubleshooting Peak Tailing
This protocol provides a step-by-step approach to systematically eliminate the common causes of peak tailing for this compound.
Objective: To achieve a symmetrical peak with a tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.2.
Initial Conditions (Example):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 30:70 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at 275 nm
Procedure:
-
Assess Column and System Health:
-
Inject a neutral, non-polar compound (e.g., toluene). If this peak also tails, it suggests a physical problem with the system or column (e.g., column void, excessive dead volume).[10]
-
Inspect all fittings and tubing for potential dead volume. Ensure tubing is cut cleanly and fully seated in the fittings.
-
If a physical issue is suspected, flush the column or replace it with a new one.
-
-
Optimize Mobile Phase pH:
-
Evaluate Column Type:
-
Check for Column Overload:
-
Consider Mobile Phase Additives:
-
In some cases, adding a small amount of a competing agent to the mobile phase can reduce tailing. For acidic compounds, a mild acidic modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can sometimes improve peak shape by suppressing silanol interactions. However, be aware that TFA can be difficult to remove from the column and may affect MS detection if used.
-
Data Presentation: Impact of Troubleshooting Steps on Peak Asymmetry
The following table summarizes the expected quantitative improvements in peak shape as you implement the troubleshooting steps.
| Troubleshooting Step | Parameter Changed | Expected Asymmetry Factor (As) | Rationale |
| Baseline | Unmodified Method | > 1.5 | Initial observation of peak tailing. |
| Step 1: pH Optimization | Mobile Phase pH adjusted to 3.0 with 25 mM phosphate buffer | 1.2 - 1.5 | Suppresses ionization of the phenolic hydroxyl and silanol groups, reducing secondary interactions.[2][4] |
| Step 2: Column Change | Switched to a high-purity, end-capped C18 column | 1.0 - 1.2 | Minimizes the number of available silanol groups for secondary interactions.[2][9] |
| Step 3: Load Reduction | Injection volume reduced from 10 µL to 2 µL | < 1.2 | Prevents saturation of the stationary phase, ensuring a linear interaction.[2][6] |
Visualizing the Cause and Solution
The following diagram illustrates the interaction leading to peak tailing and how pH modification can resolve it.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 6. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 7. Ethylene glycol | 107-21-1 [chemicalbook.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
Optimizing temperature and pH for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using enzymatic methods involving epoxide hydrolases.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Sub-optimal pH: Enzyme activity is highly dependent on pH. The optimal pH for epoxide hydrolases can vary, but for similar substrates, it is often in the neutral to slightly basic range. | Verify the pH of your reaction mixture. For epoxide hydrolase-catalyzed hydrolysis of styrene oxide derivatives, a pH in the range of 6.5 to 8.0 is often optimal.[1][2][3] Adjust the buffer system accordingly. Consider performing small-scale experiments across a pH range (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for your specific enzyme and substrate. |
| Incorrect Temperature: Enzyme activity is sensitive to temperature. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation and loss of activity. | Ensure the reaction is performed at the optimal temperature for the specific epoxide hydrolase being used. For many epoxide hydrolases, the optimal temperature for the hydrolysis of styrene oxide derivatives is in the range of 25°C to 40°C.[4] Running the reaction at a lower temperature (e.g., 15°C) might decrease the reaction rate but can sometimes improve enantioselectivity.[4] | |
| Enzyme Inhibition: The substrate or product itself, or impurities in the reaction mixture, may inhibit the enzyme. | Reduce the initial substrate concentration. Substrate inhibition has been observed in some epoxide hydrolase-catalyzed reactions.[4] Ensure the purity of the starting materials. Consider performing the reaction in a biphasic system or with co-solvents to modulate substrate and product concentrations in the aqueous phase. | |
| Poor Enzyme Activity: The enzyme preparation may have low specific activity due to improper storage or handling. | Use a fresh batch of enzyme or verify the activity of the current batch with a standard substrate. Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer. | |
| Low Enantioselectivity (low %ee) | Sub-optimal Temperature: Temperature can influence the enantioselectivity of an enzymatic reaction. | In some cases, lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate.[4] Experiment with a range of temperatures (e.g., 15°C, 25°C, 35°C) to find the best balance between activity and enantioselectivity. |
| Incorrect pH: The ionization state of amino acid residues in the enzyme's active site, which is influenced by pH, can affect enantioselectivity. | Similar to optimizing for yield, screen a range of pH values to identify the condition that provides the highest enantiomeric excess (%ee). The optimal pH for enantioselectivity may not be the same as the optimal pH for overall activity. | |
| Presence of a Second, Less Selective Enzyme: If using a whole-cell or crude enzyme preparation, there may be multiple enzymes capable of catalyzing the reaction, but with different enantioselectivities. | If possible, use a purified enzyme. If using whole cells, consider engineering the strain to remove competing enzymes. | |
| Formation of Side Products | Spontaneous Hydrolysis: The epoxide starting material may undergo non-enzymatic hydrolysis, leading to a racemic mixture of the diol. | Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis under your reaction conditions. If significant, consider lowering the reaction temperature or adjusting the pH to minimize the background reaction. |
| Rearrangement of the Epoxide: Epoxides can rearrange to form aldehydes or ketones, especially under acidic or basic conditions. | Maintain the pH of the reaction mixture within the optimal range for the enzyme and where the epoxide is most stable. Analyze the reaction mixture for the presence of potential rearrangement products. |
Data on Optimal Reaction Conditions for Related Substrates
| Enzyme/Organism | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Epoxide hydrolase from Aspergillus niger | p-Nitrostyrene oxide | 7.0 | 40 | [4] |
| Epoxide hydrolase from Rhodotorula glutinis | Styrene oxide | 7.2 | 45 | [4] |
| Epoxide hydrolase from Sphingopyxis sp. | Styrene oxide | 8.0 | 25 | [2] |
| Engineered halohydrin dehalogenase | Styrene oxide | 6.5 | Not specified | [3] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on methods for the enzymatic hydrolysis of related styrene oxide derivatives. Optimization of specific parameters is recommended.
Materials:
-
4-Hydroxystyrene oxide (substrate)
-
Purified epoxide hydrolase or whole-cell biocatalyst
-
Phosphate buffer (e.g., 50-100 mM)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (pH meter, temperature-controlled shaker, rotary evaporator)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution (50-100 mM) and adjust the pH to the desired value (e.g., 7.0) using a calibrated pH meter.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the buffer, the epoxide hydrolase (as a purified enzyme or whole-cell suspension), and any necessary co-factors.
-
Substrate Addition: Dissolve the 4-hydroxystyrene oxide in a minimal amount of a water-miscible organic solvent like DMSO if it has low aqueous solubility. Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) with agitation for a predetermined time (e.g., 24 hours). Monitor the progress of the reaction by taking samples at regular intervals.
-
Reaction Quenching and Extraction: Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Extract the product into the organic phase. If using whole cells, centrifuge the mixture to remove the cells before extraction.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product to determine the conversion and enantiomeric excess (%ee) using an appropriate chiral analytical method (HPLC or GC).
-
Purification: Purify the product using techniques such as column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to optimize for this synthesis?
A1: Both temperature and pH are critical parameters that significantly influence enzyme activity and enantioselectivity. It is highly recommended to perform initial small-scale screening experiments to determine the optimal conditions for the specific enzyme being used. For many epoxide hydrolases, the optimal pH is often in the neutral range (6.5-8.0), and the optimal temperature is typically between 25°C and 45°C.[1][2][4]
Q2: My substrate, 4-hydroxystyrene oxide, is not very soluble in the aqueous buffer. What can I do?
A2: Poor substrate solubility is a common issue in enzymatic reactions. You can try adding a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the reaction mixture to increase the substrate's solubility.[4] However, be aware that high concentrations of organic solvents can denature the enzyme, so it's important to find a balance. Typically, co-solvent concentrations are kept below 20% (v/v). Another approach is to use a biphasic system where the substrate is dissolved in an organic phase that is immiscible with the aqueous phase containing the enzyme.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture, quenching the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent and extracting), and analyzing the sample by a suitable chromatographic method. High-performance liquid chromatography (HPLC) or gas chromatography (GC), preferably with a chiral stationary phase, can be used to separate the substrate and the product and to determine the enantiomeric excess of the product.
Q4: What are some common sources of epoxide hydrolases for this type of reaction?
A4: Epoxide hydrolases are found in a wide variety of organisms, including bacteria, fungi, plants, and animals. Common microbial sources that have been used for biocatalytic purposes include species of Aspergillus, Rhodotorula, and Sphingopyxis.[2][4] Recombinantly expressed enzymes are often preferred for their purity and high concentration.
Q5: Can I reuse the enzyme for multiple reaction cycles?
A5: Enzyme immobilization can be an effective strategy for enzyme reuse, which can significantly reduce the cost of the process. Enzymes can be immobilized on various solid supports, which allows for easy separation from the reaction mixture and reuse in subsequent batches. The stability of the immobilized enzyme under operational conditions will determine the number of times it can be effectively recycled.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for optimizing the enzymatic synthesis.
References
Identification and reduction of byproducts in (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis
< Welcome to the Technical Support Center for the synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in identifying and reducing byproducts during their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when using methods like the Sharpless asymmetric dihydroxylation of 4-hydroxystyrene.
Q1: What are the most common byproducts in the synthesis of this compound via asymmetric dihydroxylation?
A1: The primary byproducts of concern are the incorrect enantiomer, (R)-1-(4-Hydroxyphenyl)ethane-1,2-diol, and products resulting from over-oxidation. When using potassium permanganate (KMnO₄) as the oxidant, there is a significant risk of over-oxidation, which can cleave the newly formed diol to produce 4-hydroxybenzaldehyde and subsequently 4-hydroxybenzoic acid. Using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) minimizes this issue. Another potential side reaction is the formation of a second diol from a substrate molecule binding to the catalyst without the chiral ligand, which reduces the overall enantioselectivity.
Q2: My enantiomeric excess (ee) is lower than expected. What are the potential causes and solutions?
A2: Low enantiomeric excess is a common problem and can be attributed to several factors:
-
Ligand Purity/Choice: Ensure the chiral ligand (e.g., (DHQ)₂PHAL for the (R)-diol or (DHQD)₂PHAL for the (S)-diol) is of high purity and the correct one is being used for the desired stereoisomer. Commercially available premixed reagents like AD-mix-α and AD-mix-β are generally reliable.
-
Reaction Temperature: Asymmetric dihydroxylation reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., 0 °C) can significantly improve enantioselectivity.
-
Slow Hydrolysis: If the hydrolysis of the osmate ester intermediate is slow, it can lead to a secondary, non-enantioselective reaction pathway. Including additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate hydrolysis and improve the ee.
-
Olefin Concentration: A high concentration of the starting alkene can lead to a non-asymmetric dihydroxylation reaction if the olefin binds to the osmium catalyst in the absence of the chiral ligand. Maintaining dilute conditions is recommended.
Q3: I am observing a byproduct with a different mass spectrum, suggesting over-oxidation. How can I prevent this?
A3: Over-oxidation is a frequent issue when using strong, less selective oxidizing agents.
-
Choice of Oxidant: Avoid using potassium permanganate (KMnO₄), as it is known to cause oxidative cleavage of the diol, leading to poor yields.
-
Recommended Reagents: The Sharpless asymmetric dihydroxylation protocol, which uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant like potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is highly effective and minimizes over-oxidation.
-
Reaction Conditions: Ensure the reaction is performed under buffered, slightly basic conditions (pH > 8), as this favors the desired dihydroxylation pathway.
Q4: How can I identify and quantify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity and quantifying the (R)- and (S)-enantiomers. Reverse-phase HPLC can be used to separate the desired diol from more polar (e.g., 4-hydroxybenzoic acid) or less polar (e.g., starting material) impurities.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of isolated impurities.
Quantitative Data on Byproduct Formation
While specific quantitative data for the synthesis of this compound is proprietary and varies by specific process optimization, the following table provides a general comparison of outcomes based on the choice of oxidant, which is a critical factor in byproduct formation.
| Oxidant System | Desired Product Yield | Over-oxidation Byproducts | Enantioselectivity | Key Considerations |
| KMnO₄ (cold, dilute, basic) | Low to Moderate | High risk (cleavage to aldehydes/acids) | Not enantioselective | Inexpensive but poor yields and significant byproduct formation. |
| OsO₄ (catalytic) / NMO | High | Low | High (with chiral ligand) | NMO is an effective co-oxidant. The Upjohn dihydroxylation is a reliable racemic version. |
| OsO₄ (catalytic) / K₃Fe(CN)₆ | High to Excellent | Very Low | Excellent (with chiral ligand) | This is the standard Sharpless AD system. The use of AD-mix reagents simplifies the procedure. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol outlines a general method for separating the enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol. Method optimization will be required for specific equipment.
-
Column: Chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., CHIRALPAK series).
-
Mobile Phase: A mixture of n-hexane and isopropanol is common for normal-phase chromatography. The exact ratio must be optimized (e.g., 90:10 Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 275 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the column. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the integrated peak areas of the (S) and (R) enantiomers, respectively.
Protocol 2: Synthesis via Sharpless Asymmetric Dihydroxylation
This procedure is a representative example for producing the (S)-enantiomer.
-
Reagents: Prepare a solution of 4-hydroxystyrene (1 equiv.) in a t-butanol/water (1:1) solvent mixture.
-
AD-Mix Addition: To the stirred solution at room temperature, add AD-mix-β (which contains OsO₄, K₃Fe(CN)₆, K₂CO₃, and the (DHQD)₂PHAL ligand). For improved results, methanesulfonamide (CH₃SO₂NH₂) can also be added.
-
Reaction: Cool the mixture to 0 °C and stir vigorously until the reaction is complete (monitor by TLC or HPLC). The reaction time can vary from 6 to 24 hours.
-
Quenching: Add sodium sulfite and stir for one hour to quench the reaction.
-
Extraction: Add ethyl acetate to the mixture. Separate the organic layer, and then wash it with 2M NaOH to remove the phenolic starting material and product into the aqueous layer.
-
Isolation: Acidify the aqueous layer with HCl to a pH of ~2-3 and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and concepts in the synthesis and analysis of this compound.
Caption: Synthetic pathway showing the desired product and key byproducts.
Caption: A troubleshooting decision tree for common synthesis issues.
Caption: Standard analytical workflow for purity and enantioselectivity assessment.
Long-term storage and degradation prevention of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and prevention of degradation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C, where it is reported to be stable for up to 2 years.[1] If dissolved in a solvent such as DMSO, it should be stored at -80°C for long-term stability, with studies indicating stability for up to 6 months under these conditions.[1] Short-term storage in DMSO at 4°C is possible for up to 2 weeks.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: As a phenolic compound with a diol side chain, this compound is susceptible to degradation from several factors, including:
-
Oxidation: The phenolic hydroxyl group and the vicinal diol are prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.
-
High Temperatures: Elevated temperatures can accelerate the rate of degradation reactions.
-
Extreme pH: Both acidic and alkaline conditions can catalyze the degradation of the compound.
-
Light Exposure: Exposure to UV or visible light can lead to photodegradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and data from similar phenolic compounds, the following degradation pathways are plausible:
-
Oxidation of the Diol Side Chain: The vicinal diol can be oxidized to form various products, including aldehydes, ketones, or carboxylic acids. This could ultimately lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.
-
Oxidation of the Phenolic Ring: The electron-rich phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.
-
Hydrolysis: While the diol itself is generally stable to hydrolysis, under certain conditions, rearrangements or other reactions catalyzed by acid or base could occur.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Adhere strictly to the recommended storage conditions.
-
Inert Atmosphere: When working with the compound in solution for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature Control: Avoid exposing the compound to high temperatures. Perform reactions at the lowest feasible temperature.
-
pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. If extreme pH is necessary, minimize the exposure time.
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, ensure the antioxidant does not interfere with your experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Improper storage conditions (temperature, light exposure). | Verify storage temperature is at or below -20°C for the solid and -80°C for solutions. Ensure containers are properly sealed and protected from light. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Degradation during sample preparation (e.g., exposure to light, heat, or incompatible solvents). | Prepare solutions fresh before use. Use amber vials and avoid heating. Ensure solvents are of high purity and de-gassed. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in your specific assay buffer and under the assay conditions (temperature, incubation time). Consider preparing fresh solutions for each experiment. |
| Color change of the solid compound or solution. | Oxidation of the phenolic group. | This is a visual indicator of degradation. Discard the discolored material and obtain a fresh batch. Implement stricter storage and handling procedures to prevent future oxidation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 2 years | [1] |
| Solution in DMSO | -80°C | Up to 6 months | [1] |
| Solution in DMSO | 4°C | Up to 2 weeks | [1] |
Table 2: Example Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours | Significant |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Significant |
| Thermal | Solid State | 80°C | 48 hours | Low to Moderate |
| Photolytic | Solution (in Methanol) | Room Temperature | ICH Q1B guidelines | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with a UV or PDA detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a thin layer in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
After cooling, dissolve a portion of the solid in methanol to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound in methanol at a concentration of 0.1 mg/mL.
-
Expose the solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples by HPLC.
-
-
Control Samples: For each stress condition, prepare a control sample containing only the stressor (acid, base, or H₂O₂) and a control sample of the drug in the solvent, kept at normal conditions.
3. Analysis:
-
Analyze all samples by HPLC-UV/MS.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the major degradation products.
Protocol 2: HPLC-MS/MS Analytical Method for Stability Testing
This protocol provides a starting point for the development of a stability-indicating HPLC-MS/MS method.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 275 nm; Mass Spectrometry (ESI in both positive and negative ion modes).
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
Note: These conditions should be optimized for your specific instrument and column.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Optimizing Chiral Separation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation between the enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol on my chiral HPLC column. What should I do?
-
Answer:
-
Verify Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating aromatic diols.[1][2] Consider screening columns like Chiralpak® AD-H or Lux® Cellulose-1.
-
Optimize Mobile Phase:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. Lower alcohol content generally increases retention and may improve resolution.
-
Reversed-Phase: Use a mobile phase of water (with a buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is critical for phenolic compounds; it should be at least one pH unit away from the pKa of the analyte to ensure a consistent ionization state.[3][4][5]
-
-
Incorporate Additives: For normal phase, adding a small amount (0.1%) of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity.[6]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, especially with complex CSPs.[7]
-
Adjust Temperature: Temperature affects the thermodynamics of chiral recognition. Try varying the column temperature (e.g., in 5 °C increments) to see if it improves separation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for 1-(4-Hydroxyphenyl)ethane-1,2-diol are tailing. How can I improve the peak shape?
-
Answer:
-
Check for Secondary Interactions: Peak tailing for polar compounds can be due to interactions with acidic silanol groups on the silica support. Adding a basic modifier like diethylamine (DEA) to the mobile phase in normal phase chromatography can mitigate this.[8]
-
Mobile Phase pH (Reversed-Phase): Ensure the mobile phase pH is appropriate for the phenolic hydroxyl group. An incorrect pH can lead to mixed ionization states and poor peak shape.[3][4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Strongly retained impurities from previous injections can cause peak shape issues.[9] Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.
-
Sample Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[9]
-
Supercritical Fluid Chromatography (SFC)
Issue 1: Unstable Retention Times
-
Question: The retention times for my enantiomers are drifting in my SFC analysis. What could be the cause?
-
Answer:
-
Insufficient Equilibration: SFC columns, especially polysaccharide-based ones, may require longer equilibration times than in HPLC. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Pressure and Temperature Fluctuations: The density of the supercritical fluid is sensitive to changes in pressure and temperature, which directly impacts retention. Ensure your system's back pressure regulator and column oven are functioning correctly and providing stable conditions.
-
Modifier and Additive Concentration: Inconsistent modifier or additive concentration in the mobile phase will lead to retention time shifts. Ensure accurate and consistent mobile phase preparation.
-
Issue 2: Low Resolution
-
Question: I have some separation, but the resolution is not baseline. How can I improve it in SFC?
-
Answer:
-
Optimize Modifier Percentage: The type and percentage of the alcohol co-solvent (modifier) are critical. Screen different alcohols (methanol, ethanol, isopropanol) and vary their concentration. Generally, a lower modifier percentage increases retention and can improve resolution.[10]
-
Adjust Back Pressure: Increasing the back pressure increases the density of the mobile phase, which can alter selectivity. Experiment with different back pressure settings (e.g., 100 to 200 bar).
-
Change Temperature: Lowering the temperature can sometimes enhance chiral recognition and improve resolution.
-
Use Additives: Small amounts of additives (e.g., 0.1% DEA or TFA) in the modifier can significantly change the interactions between the analyte and the CSP.
-
Gas Chromatography (GC)
Issue 1: No Chiral Separation
-
Question: I am trying to separate the enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol by GC, but I only see one peak. What should I do?
-
Answer:
-
Derivatization is Likely Required: The hydroxyl groups of the diol make it very polar and prone to strong interactions with the stationary phase, which can lead to poor peak shape and no resolution. Derivatization of the hydroxyl groups (e.g., to form trimethylsilyl ethers or acetates) is often necessary to improve volatility and achieve chiral separation on a GC column.
-
Select an Appropriate Chiral Column: Cyclodextrin-based chiral capillary columns are commonly used for the separation of chiral diols and their derivatives.[11][12]
-
Optimize Temperature Program: The temperature ramp rate can significantly affect resolution. A slower temperature ramp around the elution temperature of the enantiomers can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for separating this compound?
A1: There is no single "best" CSP for all chiral separations. However, for aromatic diols like this, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Lux® Cellulose-1), are excellent starting points for screening in both HPLC and SFC.[2][13] Cyclodextrin-based phases are also a good option, particularly for GC after derivatization.
Q2: What are typical starting conditions for an HPLC method development screen?
A2: A good starting point for a normal phase HPLC screen would be a Chiralpak® AD-H column with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 1 mL/min. For reversed-phase, you could try the same column with a mobile phase of 10 mM Ammonium Bicarbonate in Water/Acetonitrile (50:50, v/v).
Q3: Is SFC or HPLC better for the chiral separation of this compound?
A3: Both techniques can be effective. SFC often offers advantages for polar compounds like diols, providing faster analysis times and better resolution.[10][14][15] However, HPLC is also widely used and may be more readily available in some labs. The choice often depends on the specific instrumentation available and the desired throughput.
Q4: Do I need to use an additive in my mobile phase?
A4: For phenolic and diol compounds, additives can be very beneficial. In normal phase HPLC or SFC, a small amount of a basic additive like diethylamine (DEA) can improve peak shape by masking active sites on the stationary phase. An acidic additive like trifluoroacetic acid (TFA) can also alter selectivity. The effect of additives is often unpredictable and should be evaluated during method development.[6]
Q5: My column performance has degraded over time. Can I regenerate it?
A5: Yes, in many cases, chiral columns can be regenerated. For polysaccharide-based columns, performance degradation is often due to strongly adsorbed contaminants.[9] Following the manufacturer's instructions for column washing is crucial. A common procedure involves flushing with a strong solvent like isopropanol or ethanol.[16][17][18] It is also important to ensure that samples are filtered and that a guard column is used to extend the life of the analytical column.[19]
Data Presentation
Table 1: Suggested Starting Conditions for HPLC Chiral Separation
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | n-Hexane | 10 mM Ammonium Bicarbonate in Water (pH adjusted) |
| Mobile Phase B | Isopropanol | Acetonitrile |
| Composition | 90:10 (A:B) | 50:50 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 225 nm or 275 nm | UV at 225 nm or 275 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Suggested Starting Conditions for SFC Chiral Separation
| Parameter | Condition |
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Composition | 90:10 (A:B) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 225 nm or 275 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: HPLC Chiral Separation Method Development
-
Column Selection: Screen a minimum of two polysaccharide-based chiral columns (e.g., Chiralpak® AD-H and Lux® Cellulose-1).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of n-Hexane/Isopropanol at ratios of 95:5, 90:10, and 80:20 (v/v).
-
Equilibrate the column with each mobile phase for at least 30 minutes.
-
Inject a racemic standard of 1-(4-Hydroxyphenyl)ethane-1,2-diol (e.g., 0.5 mg/mL in mobile phase).
-
If separation is observed but resolution is poor, add 0.1% TFA or 0.1% DEA to the mobile phase and re-evaluate.
-
-
Mobile Phase Screening (Reversed-Phase):
-
Prepare a buffered aqueous mobile phase (e.g., 10 mM ammonium acetate, pH 5.0).
-
Prepare mobile phases of Buffered Aqueous/Acetonitrile at ratios of 60:40, 50:50, and 40:60 (v/v).
-
Follow the equilibration and injection steps as in the normal phase screen.
-
-
Optimization: Once initial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and column temperature.
Protocol 2: SFC Chiral Separation Method Development
-
Column Selection: Utilize a column known for good performance in SFC, such as Lux® Cellulose-1 or a similar amylose or cellulose-based phase.
-
Modifier Screening:
-
Use supercritical CO₂ as the primary mobile phase.
-
Screen methanol, ethanol, and isopropanol as co-solvents (modifiers).
-
Start with a gradient of 5% to 40% modifier over 10 minutes to scout for the elution window.
-
-
Isocratic Optimization:
-
Based on the gradient run, select the most promising modifier and an isocratic percentage that provides good retention.
-
Optimize the isocratic modifier percentage in small increments (e.g., 2%).
-
-
Parameter Optimization: Fine-tune the separation by adjusting the back pressure (120-180 bar) and temperature (30-45 °C). If peak shape is poor, add 0.1% DEA to the modifier.
Visualizations
Caption: Workflow for Chiral Separation Method Development.
References
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 16. ct-k.com [ct-k.com]
- 17. hplc.eu [hplc.eu]
- 18. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 19. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol and Other Major Phytochemicals from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine for a variety of ailments, including gynecological disorders and cardiovascular diseases.[1] The therapeutic efficacy of Angelica sinensis is attributed to its rich and diverse phytochemical composition. Over 70 compounds have been isolated from this plant, with the main chemical constituents including organic acids like ferulic acid, phthalides such as Z-ligustilide, and various polysaccharides.[1] Another identified active constituent is (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, which has demonstrated notable biological activities.[2]
This guide provides an objective comparison of the biological activities of this compound with other major phytochemicals from Angelica sinensis, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. The information presented is supported by available experimental data to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Quantitative Bioactivity Comparison
Direct comparative studies quantitatively evaluating the bioactivities of purified this compound against other major phytochemicals from Angelica sinensis are limited in the current scientific literature. The following tables summarize the available quantitative data for various extracts and individual compounds from Angelica sinensis. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antioxidant Activity of Angelica sinensis Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Phenolic Extract | DPPH Radical Scavenging | 15.3 ± 1.2 | [3] |
| Petroleum Ether Extract | DPPH Radical Scavenging | 18.9 ± 1.5 | [3] |
| Ethyl Acetate Extract | DPPH Radical Scavenging | 25.4 ± 2.1 | [3] |
| Ethanolic Extract of Root | DPPH Radical Scavenging | 60 ± 2 | [4] |
Table 2: Anti-inflammatory Activity of Angelica sinensis Extracts and Compounds
| Sample | Assay | IC50 Value | Reference |
| Angelica sinensis Water Extract | Inhibition of IL-6 production in LPS-stimulated RAW 264.7 cells | 954.3 µg/mL | [5] |
| Angelica sinensis Water Extract | Inhibition of TNF-α production in LPS-stimulated RAW 264.7 cells | 387.3 µg/mL | [5] |
| Angelica sinensis Ethanolic Extract | Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells | 12.52 µg/mL | [6] |
Table 3: Neuroprotective Effects of Angelica sinensis Compounds
| Compound | Assay | Concentration | % Inhibition of Glutamate-induced Injury | Reference |
| Ligustilide | Glutamate-induced injury in SH-SY5Y cells | 10 µM | 27.1% | |
| Z-butylidenephthalide | Glutamate-induced injury in SH-SY5Y cells | 10 µM | 17.0% |
Note: The absence of data for this compound in these tables highlights the need for further direct comparative studies.
Overview of Key Phytochemicals and Their Bioactivities
This compound
This compound is an active constituent found in the aerial parts of Angelica sinensis.[2] Its documented biological activities primarily include anticoagulative and antibiotic properties, with significant inhibitory effects against the growth of Aeromonas hydrophila.[2] While its antioxidant, anti-inflammatory, and neuroprotective capacities are less characterized in comparative studies, its structural similarity to other phenolic compounds suggests potential in these areas.
Ferulic Acid
Ferulic acid is a well-studied phenolic compound in Angelica sinensis and is often used as a marker for quality control.[1] It exhibits a wide range of biological activities, including potent antioxidant and anti-inflammatory effects.[1] Studies have shown that the antioxidant activity of Angelica sinensis extracts correlates significantly with their phenolic content, particularly ferulic acid.[3]
Z-Ligustilide
As a major lipophilic component of the essential oil, Z-ligustilide is considered one of the most biologically active phthalides in Angelica sinensis.[1] It is known for its significant anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Its anti-inflammatory mechanism involves the suppression of pro-inflammatory mediators.
Angelica sinensis Polysaccharides (ASPs)
ASPs are a group of water-soluble macromolecules that contribute significantly to the immunomodulatory and hematopoietic (blood-tonifying) effects of Angelica sinensis.[1] They have also been shown to possess antioxidant and anti-inflammatory properties. The biological activity of ASPs is closely related to their structural characteristics, such as monosaccharide composition and molecular weight.
Signaling Pathways
The bioactive compounds from Angelica sinensis exert their effects through various molecular signaling pathways. Below are simplified diagrams of key pathways involved in their anti-inflammatory and antioxidant activities.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: The Nrf2-ARE antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.
-
Principle: In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells
This assay evaluates the neuroprotective effect of a compound against glutamate-induced excitotoxicity in a neuronal cell line.
-
Principle: Excessive glutamate can lead to neuronal cell death through a process called excitotoxicity. The neuroprotective potential of a compound is assessed by its ability to rescue neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from glutamate-induced damage. Cell viability is typically measured using the MTT assay.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for several days.
-
Pre-treat the differentiated cells with various concentrations of the test compound for 1-2 hours.
-
Expose the cells to a toxic concentration of glutamate (e.g., 20-50 mM) for 24-48 hours.
-
After the incubation period, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells, and the neuroprotective effect of the compound is determined by the increase in cell viability in the presence of glutamate.
-
Conclusion and Future Perspectives
This compound, ferulic acid, Z-ligustilide, and polysaccharides are all significant phytochemicals from Angelica sinensis with a range of promising biological activities. While ferulic acid is a well-established antioxidant and Z-ligustilide a potent anti-inflammatory and neuroprotective agent, the full therapeutic potential of this compound remains to be fully elucidated through direct comparative studies. The available data suggests that the ethnopharmacological uses of Angelica sinensis are a result of the synergistic or additive effects of its complex mixture of bioactive compounds.
For researchers and drug development professionals, this guide highlights the therapeutic potential of these individual compounds. However, it also underscores a critical gap in the literature: the lack of direct, quantitative comparisons of their bioactivities. Future research should focus on conducting head-to-head comparative studies using standardized experimental protocols to provide a clearer understanding of their relative potencies and mechanisms of action. Such studies will be invaluable for identifying the most promising candidates for further preclinical and clinical development.
References
- 1. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between antioxidant activities and phenolic contents of radix Angelicae sinensis (Danggui) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between Antioxidant Activities and Phenolic Contents of Radix Angelicae Sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol with Key Protein Targets
A comprehensive in-silico evaluation of the binding potential of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol against therapeutically relevant proteins, benchmarked against known inhibitors.
This guide provides a comparative analysis of the potential binding interactions of this compound, a phenolic compound isolated from Angelica sinensis, with four key protein targets implicated in various disease pathologies: Tyrosinase, Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and Aromatase. Due to the limited availability of direct docking studies for this compound, this analysis utilizes docking data for structurally similar phenolic compounds as proxies to predict its potential binding affinity and interactions. This approach allows for a preliminary assessment of its therapeutic potential and provides a rationale for further experimental validation.
Data Presentation: Comparative Docking Scores and IC50 Values
The following tables summarize the available docking scores and experimental IC50 values for known inhibitors and proxy compounds for this compound against the selected protein targets.
Table 1: Comparative Docking Data for Tyrosinase Inhibitors
| Compound | Type | Docking Score (kcal/mol) | IC50 (µM) |
| Kojic Acid | Standard Inhibitor | -5.5 to -7.0 | 16.69 - 191.17[1] |
| Tropolone | Standard Inhibitor | -6.0 to -7.5 | N/A |
| Resveratrol | Natural Phenol (Proxy) | -7.0 to -8.5 | N/A |
| This compound | Compound of Interest | Not Available | N/A |
Table 2: Comparative Docking Data for COX-2 Inhibitors
| Compound | Type | Docking Score (kcal/mol) | IC50 (µM) |
| Celecoxib | Selective Inhibitor | -8.0 to -11.0 | 0.04 - 0.8 |
| Rofecoxib | Selective Inhibitor | -8.5 to -10.5 | 0.018 - 0.53 |
| Simple Phenols (e.g., Catechol) | Proxy Compound Class | -5.0 to -7.0 | N/A |
| This compound | Compound of Interest | Not Available | N/A |
Table 3: Comparative Docking Data for Bcl-2 Inhibitors
| Compound | Type | Docking Score (kcal/mol) | IC50 (µM) |
| Venetoclax (ABT-199) | Selective Inhibitor | -9.0 to -12.0 | <0.01 |
| Navitoclax (ABT-263) | Pan-Bcl-2 Inhibitor | -9.5 to -11.5 | <1.0 |
| Gossypol | Natural Phenol | -7.0 to -9.0 | 0.28 - 3.03 |
| This compound | Compound of Interest | Not Available | N/A |
Table 4: Comparative Docking Data for Aromatase Inhibitors
| Compound | Type | Docking Score (kcal/mol) | IC50 (µM) |
| Letrozole | Non-steroidal Inhibitor | -7.5 to -9.5 | 0.0027 - 0.024 |
| Anastrozole | Non-steroidal Inhibitor | -7.0 to -9.0 | 0.007 - 0.015 |
| Resveratrol | Natural Phenol (Proxy) | -8.0 to -9.5 | N/A |
| This compound | Compound of Interest | Not Available | N/A |
Experimental Protocols: Molecular Docking Methodology
The following provides a generalized, detailed methodology for the molecular docking experiments cited in the comparative data tables. Specific parameters may vary between individual studies.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein (Tyrosinase, COX-2, Bcl-2, or Aromatase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like AMBER or CHARMM. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure: The 2D structure of the ligand, including this compound and the alternative compounds, is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is optimized using computational chemistry methods (e.g., DFT or semi-empirical methods), and appropriate charges are assigned.
2. Docking Simulation:
-
Software: Molecular docking is performed using software such as AutoDock, Glide, GOLD, or Discovery Studio.
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which estimates the free energy of binding. The poses with the lowest (most favorable) binding energies are selected for further analysis.
3. Analysis of Docking Results:
-
Binding Energy: The docking score, representing the predicted binding energy (in kcal/mol), is recorded for the best-ranked pose of each ligand.
-
Binding Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding. The key amino acid residues involved in these interactions are identified.
-
Comparative Analysis: The docking scores and binding interactions of this compound (or its proxy) are compared with those of known inhibitors to predict its relative potency and binding mode.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways:
The following diagrams illustrate the signaling pathways associated with the protein targets.
Caption: Tyrosinase signaling pathway in melanogenesis.
Caption: COX-2 signaling pathway in inflammation.
Caption: Bcl-2 signaling pathway in apoptosis.
Caption: Aromatase and Estrogen Receptor signaling pathway.
Experimental Workflow:
Caption: General workflow for molecular docking studies.
References
Assessing the Purity of Synthesized (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized chiral compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for assessing the purity of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, a key chiral intermediate in the synthesis of various pharmaceuticals.
This compound's therapeutic potential is intrinsically linked to its stereospecific bioactivity.[1] Consequently, the presence of its enantiomer, (R)-1-(4-hydroxyphenyl)ethane-1,2-diol, or other process-related impurities can significantly impact its efficacy and safety profile. This guide offers detailed experimental protocols, data-driven comparisons, and visual workflows to aid in the selection of the most appropriate analytical methodology for purity assessment.
Experimental Workflow for Purity Assessment
The following diagram outlines a typical workflow for the comprehensive purity analysis of a synthesized batch of this compound.
Figure 1: Experimental workflow for the purity assessment of synthesized this compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the type of impurities to be detected, the desired accuracy, and the available instrumentation.
| Technique | Principle | Advantages | Limitations | Primary Application |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature or time. Purity is determined from the melting point depression and the shape of the melting endotherm.[2][3] | - Fast and requires minimal sample preparation. - Provides information on the total molar purity. - Can detect crystalline impurities. | - Not suitable for amorphous or thermally unstable compounds.[2][4] - Cannot distinguish between enantiomers.[2] - Less sensitive to impurities that form solid solutions.[3] | Overall chemical purity of crystalline substances. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and other impurities based on their differential interactions with a chiral stationary phase.[5][] | - High resolution and sensitivity. - Can quantify both enantiomeric and chemical impurities. - Well-established and widely used method.[4][] | - Requires method development for each compound. - Can be time-consuming. - Requires a suitable chiral stationary phase. | Enantiomeric excess and chemical purity. |
| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a chiral stationary phase, with mass spectrometry for identification.[7] | - High sensitivity for volatile impurities. - Provides structural information for impurity identification. | - Requires derivatization for non-volatile compounds. - High temperatures can cause degradation of thermally labile compounds. | Analysis of volatile impurities and residual solvents. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] | - Highly specific for chiral molecules. - Non-destructive. - Can be used for rapid screening of enantiomeric purity.[8][9] | - Less accurate for quantitative analysis compared to chromatography. - Requires a chromophore near the chiral center. - Not suitable for detecting achiral impurities. | Confirmation of stereochemical identity and estimation of enantiomeric excess. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Purity Analysis
Objective: To determine the overall chemical purity of synthesized this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 1-3 mg of the synthesized this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate of 2°C/min from ambient temperature to a temperature sufficiently above the melting point of the compound.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3]
Data Interpretation: A sharp melting peak is indicative of high purity, while a broad and shallow peak suggests the presence of impurities.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess and the presence of chemical impurities.
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a chiral column (e.g., a polysaccharide-based chiral stationary phase).
Procedure:
-
Prepare a standard solution of racemic 1-(4-Hydroxyphenyl)ethane-1,2-diol and a solution of the synthesized this compound in the mobile phase.
-
Set the HPLC system with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) and flow rate.
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 225 nm or 275 nm).
-
Calculate the enantiomeric excess and the percentage of chemical impurities by integrating the peak areas.
Data Presentation
The following tables present hypothetical data from the analysis of three different batches of synthesized this compound.
Table 1: DSC Purity Analysis Results
| Batch ID | Melting Onset (°C) | Peak Melting Temp (°C) | Purity (mol%) |
| SHD-001 | 145.2 | 146.5 | 99.5 |
| SHD-002 | 144.8 | 146.1 | 98.8 |
| SHD-003 | 145.5 | 146.8 | 99.8 |
Table 2: Chiral HPLC Analysis Results
| Batch ID | (S)-enantiomer Area (%) | (R)-enantiomer Area (%) | Enantiomeric Excess (%) | Other Impurities Area (%) |
| SHD-001 | 99.70 | 0.05 | 99.90 | 0.25 |
| SHD-002 | 99.25 | 0.45 | 99.10 | 0.30 |
| SHD-003 | 99.95 | < 0.01 | > 99.98 | 0.04 |
Logical Relationships in Purity Assessment
The following diagram illustrates the logical relationship between different purity assessment methods and the types of impurities they are best suited to detect.
Figure 2: Logical relationships between analytical techniques and impurity types.
Conclusion
The assessment of purity for synthesized this compound requires a multi-faceted approach. While DSC provides a rapid and valuable measure of overall chemical purity for crystalline materials, it is insensitive to the critical aspect of enantiomeric purity. Chiral HPLC stands out as a comprehensive technique, capable of simultaneously quantifying both enantiomeric and chemical impurities with high accuracy. For the analysis of volatile impurities, GC-MS is the method of choice. Circular Dichroism serves as a powerful tool for the rapid confirmation of the desired stereoisomer.
For rigorous quality control in a research and drug development setting, a combination of these techniques is recommended. An initial screening by DSC can quickly assess the overall purity, followed by chiral HPLC for the definitive quantification of enantiomeric excess and specific chemical impurities. This integrated analytical strategy ensures the high purity and stereochemical integrity of this compound, a crucial factor for its successful application in pharmaceutical development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. gcms.cz [gcms.cz]
- 8. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar phenolic compounds, namely tyrosol and hydroxytyrosol, to provide a predictive comparison. The experimental protocols provided are standardized methodologies for assessing antibacterial efficacy.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of phenolic compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following table summarizes the available MIC and MBC values for tyrosol and hydroxytyrosol against common pathogenic bacteria. These values can serve as a proxy for estimating the potential activity of this compound, given their structural similarities as simple phenolic compounds.
| Compound | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Tyrosol | Pseudomonas aeruginosa | 4000 | - | [1] |
| Hydroxytyrosol | Staphylococcus aureus | 3125 | 6250 | [2] |
| Staphylococcus epidermidis | 6250 | 12500 | [2] | |
| Escherichia coli | >1000 | - | [3] | |
| Pseudomonas aeruginosa | >32000 | - | [2] | |
| Caffeic Acid | Staphylococcus aureus | 256 - 1024 | - | [4] |
| p-Coumaric Acid | Escherichia coli | - | - | [5] |
| Staphylococcus aureus | - | - | [5] |
Note: "-" indicates data not available. The antibacterial activity of phenolic compounds can be influenced by the specific bacterial strain and the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Spectrophotometer
Procedure:
-
Prepare a series of twofold dilutions of the test compound in the broth within the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions, as well as to the positive control (containing a known antibiotic) and growth control (containing no antimicrobial agent) wells. A sterility control well (broth only) should also be included.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the bactericidal versus bacteriostatic nature of the compound.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Broth from the MIC test wells showing no visible growth
Procedure:
-
From each well of the MIC plate that shows no visible turbidity, take a small aliquot (typically 10-100 µL).
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in assessing antibacterial activity and the potential mechanism of action, the following diagrams are provided in DOT language.
Caption: Workflow for MIC and MBC determination.
Caption: General antibacterial mechanism of phenolic compounds.
References
- 1. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for the analysis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, a key chiral intermediate in pharmaceutical synthesis. The selection of a high-quality reference standard is paramount for accurate quantification, impurity profiling, and ensuring the stereochemical integrity of drug candidates. This document presents a comparative analysis of key quality attributes for hypothetical, yet representative, commercially available standards, supported by detailed experimental protocols for their evaluation.
Comparison of Reference Standard Attributes
The quality of a reference standard is defined by its purity, enantiomeric excess, and the presence of any impurities. The following table summarizes the typical specifications for commercially available this compound reference standards from three representative suppliers.
| Attribute | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Research Grade) |
| Chemical Purity (by HPLC) | ≥ 99.8% | ≥ 99.0% | ≥ 98.0% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.9% (S)-enantiomer | ≥ 99.5% (S)-enantiomer | ≥ 98.5% (S)-enantiomer |
| (R)-enantiomer | ≤ 0.1% | ≤ 0.5% | ≤ 1.5% |
| Related Impurities (e.g., starting materials, byproducts) | Not Detected | ≤ 0.3% | ≤ 1.0% |
| Residual Solvents (by GC-HS) | ≤ 0.1% | ≤ 0.5% | ≤ 1.0% |
| Water Content (by Karl Fischer) | ≤ 0.1% | ≤ 0.5% | ≤ 1.0% |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed analytical data and traceability to primary standards | Standard CoA with key specifications | Basic CoA with purity value |
| Price |
|
| $ |
Experimental Protocols
Accurate assessment of a reference standard's quality necessitates robust analytical methods. The following protocols are recommended for the analysis of this compound.
Chemical Purity Determination by HPLC
This method is designed to separate and quantify the main component from its potential process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for determining the enantiomeric excess of the (S)-enantiomer.
-
Instrumentation: HPLC system with a UV or Diode Array Detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio may need optimization depending on the specific chiral column used.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for evaluating the reference standard.
Caption: Workflow for Chemical Purity Analysis.
Caption: Workflow for Enantiomeric Purity Analysis.
Conclusion
The selection of a reference standard for this compound should be a carefully considered decision based on the specific requirements of the analytical method and the stage of drug development. For early-stage research, a research-grade standard may suffice. However, for late-stage development, regulatory submissions, and quality control, a premium-grade, highly characterized reference standard from a reputable supplier is essential to ensure data integrity and regulatory compliance. The experimental protocols provided herein offer a robust framework for the in-house verification of reference standard quality.
Safety Operating Guide
Proper Disposal of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Guide for Laboratory Professionals
For immediate reference, treat (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol and any contaminated materials as hazardous waste. Due to its chemical structure containing a phenol group, stringent disposal protocols are necessary to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.
Waste Characterization and Segregation
While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), the presence of a phenolic moiety warrants a cautious approach. Phenolic compounds are generally toxic and require disposal as hazardous waste.[1][2] Therefore, all waste streams containing this compound should be treated as such.
Waste Segregation is Critical:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3] They should be collected for hazardous waste disposal.
Never dispose of this compound or its solutions down the drain. [1] Glycols, a component of this compound's structure, should also not be disposed of via sanitary sewers, especially in large quantities.
Disposal Procedures: A Step-by-Step Guide
The following table outlines the procedural steps for the proper disposal of this compound waste.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Designate a specific, clearly labeled, and sealed container for solid and liquid waste containing this compound. Ensure the container is compatible with the chemical. |
| 2 | Labeling | Label the hazardous waste container with the full chemical name: "this compound", the hazard classification (e.g., "Toxic"), and the accumulation start date. |
| 3 | Storage | Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. |
| 4 | Contact EHS | Once the container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office for a hazardous waste pickup. |
| 5 | Documentation | Complete any required waste manifest forms provided by your EHS office. |
Experimental Protocol Context: A Common Laboratory Application
To provide a practical context for waste generation, the following is a generalized protocol for a cell-based assay that might utilize this compound.
Protocol: Investigating the Cytotoxicity of this compound in a Cancer Cell Line
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired experimental concentrations.
-
Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with varying concentrations of this compound.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT assay.
-
Data Analysis: Determine the IC50 value of the compound.
All materials that come into contact with this compound during this protocol, including pipette tips, microplates, and gloves, must be disposed of as hazardous waste.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
This guide provides critical safety and logistical information for the handling and disposal of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the chemical[1]. |
| Hand Protection | Protective gloves | To avoid skin contact[1]. |
| Body Protection | Impervious clothing | To protect skin from exposure[1]. |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas[1]. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps from preparation to final disposal.
Experimental Protocols
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols[1].
-
Personal Protective Equipment (PPE): Before handling, ensure all specified PPE is correctly worn. This includes safety goggles, protective gloves, and impervious clothing[1].
-
Avoiding Contact: Take care to avoid direct contact with the skin and eyes, as well as inhalation of the substance[1].
-
Hygiene: Do not eat, drink, or smoke in the area where the chemical is being used[1]. After handling, wash hands and any exposed skin thoroughly[1].
Disposal Protocol:
-
Waste Collection: Collect all waste material, including any contaminated items, in a suitable, clearly labeled, and sealed container[1].
-
Environmental Protection: Prevent the chemical from entering drains, water courses, or the soil[1]. Any spillage should be collected and managed as hazardous waste[1].
-
Approved Disposal: Dispose of the chemical waste and its container through an approved waste disposal facility, in accordance with local, regional, and national regulations[1].
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Eye Contact | Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
